Product packaging for 5-Fluoropyrimidin-4-amine(Cat. No.:CAS No. 811450-26-7)

5-Fluoropyrimidin-4-amine

Cat. No.: B1273414
CAS No.: 811450-26-7
M. Wt: 113.09 g/mol
InChI Key: PKZMNMQCFNJXEH-UHFFFAOYSA-N
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Description

5-Fluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H4FN3 and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4FN3 B1273414 5-Fluoropyrimidin-4-amine CAS No. 811450-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZMNMQCFNJXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392849
Record name 5-fluoropyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-26-7
Record name 5-fluoropyrimidin-4-amine
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Record name 5-Fluoropyrimidin-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine, a fluorinated derivative of the pyrimidine core, represents a molecule of significant interest within medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacological profile. This technical guide provides a comprehensive overview of the fundamental properties of this compound, drawing upon available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine-based therapeutic agents.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while some data is available for the target compound, other properties have been inferred from structurally related molecules due to a lack of specific experimental data for this compound.

Table 1: Chemical Identity of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-Fluoro-pyrimidin-4-ylamine, 4-Pyrimidinamine, 5-fluoro-[1]
CAS Number 811450-26-7[1]
Molecular Formula C₄H₄FN₃[1]
Molecular Weight 113.09 g/mol [1]
Canonical SMILES C1=C(C(=NC=N1)N)F

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound5-Fluoro-2-methylpyrimidin-4-amine5-FluorocytosineReference
Melting Point Data not available142.7–143.9 °C294-296 °C
Boiling Point 222.7°C at 760 mmHg209.2±20.0 °C at 760 mmHgData not available[2]
Appearance Data not available-White to off-white powder

Table 3: Solubility Profile of this compound (Qualitative)

SolventSolubilityReference
Water Data not available
Ethanol Data not available
DMSO Data not available
Methanol Data not available

Spectral Properties

Detailed spectral data for this compound is limited. The following sections provide expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound is not available. However, the spectra of the closely related compounds 5-aminopyrimidine and 5-Fluorocytosine can provide valuable insights into the expected chemical shifts.

Table 4: Comparative ¹H NMR and ¹³C NMR Data of Related Pyrimidine Derivatives (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
5-aminopyrimidine 8.34 (s, 2H, H-2, H-6), 8.08 (s, 1H, H-4), 5.95 (s, 2H, NH₂)156.4 (C-4), 153.2 (C-2, C-6), 122.9 (C-5)
5-Fluorocytosine 7.75 (d, J=6.4 Hz, 1H, H-6), 7.2-6.8 (br s, 2H, NH₂), 6.7-6.3 (br s, 1H, NH)157.5 (d, J=13.5 Hz, C-4), 154.0 (C-2), 139.5 (d, J=235 Hz, C-5), 125.0 (d, J=32 Hz, C-6)[3]
Expected for this compound Aromatic protons expected in the range of 8.0-9.0 ppm. The proton at C6 would likely appear as a doublet due to coupling with the fluorine at C5. The amino protons would appear as a broad singlet.The carbon bearing the fluorine (C-5) would show a large C-F coupling constant. Other carbons would be in the typical aromatic region for pyrimidines, with shifts influenced by the amino and fluoro substituents.
Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands can be expected:

Table 5: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3250N-H stretch (asymmetric and symmetric)Medium-Strong
3100-3000C-H stretch (aromatic)Weak
1650-1580N-H bend (scissoring)Medium
1600-1450C=C and C=N ring stretchingMedium-Strong
1250-1000C-F stretchStrong
910-665N-H wagBroad, Strong
Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not available, the expected molecular ion peak [M]⁺ would be at m/z 113.04, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN and NH₃, which is characteristic of pyrimidine and amine-containing compounds. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Synthesis and Reactivity

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of fluorinated pyrimidines and the specific synthesis of the closely related compound, 5-Fluorocytosine[1][4]. A potential pathway involves the reaction of a suitable starting material, such as 2,4-dichloro-5-fluoropyrimidine, with ammonia.

Synthesis_Workflow start 2,4-Dichloro-5-fluoropyrimidine product This compound start->product Nucleophilic Aromatic Substitution reagent Ammonia (NH₃) reagent->product

Proposed synthesis of this compound.
Reactivity Profile

Specific data on the chemical stability and reactivity of this compound is not available[2]. As a pyrimidine derivative, it is expected to undergo reactions typical of this heterocyclic system. The amino group can act as a nucleophile and can be subject to derivatization. The fluorine atom can influence the reactivity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack at adjacent positions. Stability studies would be necessary to determine its shelf-life and degradation pathways under various conditions (e.g., pH, temperature, light).

Biological Activity and Mechanism of Action

Anticipated Biological Role

While specific biological studies on this compound are lacking, its structural similarity to known anticancer agents like 5-Fluorouracil (5-FU) suggests that it may possess antimetabolite properties. Fluoropyrimidines are known to interfere with nucleotide synthesis and can be incorporated into RNA and DNA, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.

Hypothesized Mechanism of Action

It is hypothesized that this compound, after intracellular activation, could act as an inhibitor of key enzymes involved in pyrimidine metabolism. A primary target is likely to be thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine, a crucial component of DNA. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately triggering apoptosis in cancer cells. Furthermore, metabolites of fluoropyrimidines can be incorporated into RNA, leading to disruption of RNA processing and function.

Signaling_Pathway drug This compound metabolites Active Metabolites (e.g., FdUMP, FUTP) drug->metabolites Intracellular Activation ts Thymidylate Synthase (TS) metabolites->ts Inhibition rna_proc RNA Processing & Function metabolites->rna_proc Incorporation into RNA dtmp dTMP dump dUMP dump->dtmp TS dna_syn DNA Synthesis & Repair dtmp->dna_syn apoptosis Apoptosis dna_syn->apoptosis Disruption leads to rna_proc->apoptosis Disruption leads to Experimental_Workflow step1 1. Dissolve reactants in anhydrous solvent step2 2. Stir at specified temperature step1->step2 step3 3. Monitor reaction by TLC step2->step3 step4 4. Work-up and solvent removal step3->step4 Reaction complete step5 5. Purify product step4->step5

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine, commonly known as 5-Fluorocytosine (5-FC) or Flucytosine, is a fluorinated pyrimidine analog first synthesized in 1957.[1][2] Its CAS Registry Number is 2022-85-7, and its molecular formula is C₄H₄FN₃O.[3][4] 5-FC is a crucial pharmaceutical compound primarily utilized as a potent antifungal agent, effective against systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][4]

Functioning as a prodrug, 5-FC is transported into fungal cells via cytosine permease, where it is converted by the enzyme cytosine deaminase into the highly cytotoxic antimetabolite, 5-fluorouracil (5-FU).[2][5][6] The resulting 5-FU disrupts both DNA and RNA synthesis, leading to fungal cell death.[5][7] Beyond its antifungal applications, 5-FC serves as a vital intermediate in the synthesis of other clinically important drugs, including the anti-HIV agent emtricitabine.[8] This guide provides a comprehensive overview of prevalent synthesis methodologies and detailed characterization protocols for 5-Fluorocytosine.

Synthesis Methodologies

The introduction of the fluorine atom at the C5 position of the pyrimidine ring represents the primary challenge in synthesizing 5-Fluorocytosine.[8] Several routes have been developed, starting from various precursors. Below are detailed descriptions of three prominent methods.

Method 1: Synthesis from 5-Fluorouracil

A conventional and widely cited method begins with 5-Fluorouracil. The process involves a two-step conversion: chlorination followed by amination and hydrolysis.[3] Initially, 5-Fluorouracil is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-fluoropyrimidine.[3][9] This intermediate is then reacted with ammonia, which selectively substitutes the chlorine at the C4 position to form 4-amino-2-chloro-5-fluoropyrimidine. The final step involves the hydrolysis of the remaining chlorine atom at the C2 position to yield the target compound, 5-Fluorocytosine.[3]

synthesis_from_5_fluorouracil A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B  POCl₃ / Aniline   C 4-amino-2-chloro- 5-fluoropyrimidine B->C  Ammonia (NH₃)   D 5-Fluorocytosine C->D  Hydrolysis (HCl)  

Caption: Synthesis pathway of 5-Fluorocytosine from 5-Fluorouracil.

Experimental Protocol:

  • To a dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a base such as N,N-Dimethylaniline (0.5 mL) at room temperature under constant stirring.[3][9]

  • Carefully add 5-Fluorouracil (1 eq) portion-wise to the mixture, controlling any exothermic reaction with an ice bath.[9]

  • Stir the mixture at room temperature for 20 minutes, then slowly raise the temperature to 106-110°C and maintain for approximately 14 hours.[9]

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[9]

  • Once complete, cool the reaction mass to room temperature and pour it into ice-cold water with vigorous stirring to quench the reaction and precipitate the dichlorinated intermediate.

  • The intermediate is then subjected to amination using an ammonia solution, followed by acid hydrolysis to yield 5-Fluorocytosine.[3]

Method 2: Synthesis from 2,5-difluoro-4-chloropyrimidine

This highly efficient method provides an excellent yield and a high-purity product.[3][10] The process involves the reaction of 2,5-difluoro-4-chloropyrimidine with a strong proton acid, which selectively hydrolyzes the fluorine atom at the C2 position to form a 2-hydroxy intermediate. Subsequent reaction with ammonia displaces the chlorine atom at the C4 position to produce 5-Fluorocytosine.[10][11]

synthesis_from_difluoro_chloro_pyrimidine A 2,5-difluoro- 4-chloropyrimidine B 2-hydroxy-4-chloro- 5-fluoropyrimidine A->B  Aqueous HCl (37%)   C 5-Fluorocytosine B->C  Aqueous NH₃  

Caption: Synthesis pathway from 2,5-difluoro-4-chloropyrimidine.

Experimental Protocol:

  • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.[3][10]

  • After the mixture has cooled, neutralize it with a 33% strength aqueous ammonia solution.[3][10]

  • Dilute the mixture with 100 ml of ethanol and add a further 20 ml of the 33% aqueous ammonia solution.[3][10]

  • Stir the resulting mixture at room temperature for 2 hours.[3][10]

  • Concentrate the solution in vacuo. Take up the residue in 60 ml of water.[3][10]

  • Filter the solid obtained with suction, wash with water, and dry to yield the final product.[3][10]

  • This method has been reported to produce 11.5 g of 5-Fluorocytosine, corresponding to a yield of 98.1%, with a melting point of 294-296°C.[3]

Method 3: Low-Cost Synthesis from Chloroacetamide

A modern, industrially scalable route has been developed starting from inexpensive and readily available chemicals, avoiding the need for chromatographic purification.[8] This five-step synthesis uses chloroacetamide as the starting material to generate fluoroacetonitrile, a key intermediate. The fluoroacetonitrile then undergoes condensation and cyclization to form the fluorinated pyrimidine ring, which is subsequently converted to 5-Fluorocytosine.[8][12] The overall yield for this process is reported to be as high as 46%.[8]

Characterization of 5-Fluorocytosine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Fluorocytosine. This involves a combination of physical and spectroscopic techniques.

Physical and Chemical Properties

The key physical and chemical properties of 5-Fluorocytosine are summarized in the table below.

PropertyValueReferences
Appearance White to off-white powder[13][14]
Molecular Formula C₄H₄FN₃O[3][4]
Molecular Weight 129.09 g/mol [3][14]
Melting Point 294-300 °C (decomposes)[3][13][14]
Solubility Soluble in water (1.5 g/100 mL)[5]
Purity (Typical) ≥98%[5]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

TechniqueSolvent / MethodKey Data / ObservationsReferences
¹H NMR DMSO-d₆Spectrum available for reference.[15]
¹³C NMR DMSO-d₆Spectrum available for reference.[16]
IR Spectroscopy KBr PelletCharacteristic peaks for N-H, C=O, and C-F bonds.[4][17][18]
Mass Spectrometry ESI / CI[M+H]⁺ or other relevant fragments confirming molecular weight.[17][19]

General Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards. The workflow typically involves the reaction setup, monitoring, product isolation, purification, and final analytical confirmation.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_characterization Characterization A 1. Reaction Setup (Reagents & Solvents) B 2. Reaction Monitoring (e.g., TLC) A->B C 3. Work-up & Isolation (Quenching, Extraction, Filtration) B->C D 4. Purification (Recrystallization) C->D E 5. Final Product Analysis D->E F NMR (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Melting Point E->I

Caption: General workflow for the synthesis and characterization of 5-FC.

Conclusion

The synthesis and characterization of this compound are well-established processes critical for its application in the pharmaceutical industry. While traditional methods starting from 5-Fluorouracil remain relevant, newer, more cost-effective routes are being developed to improve scalability and reduce environmental impact. Rigorous characterization using a suite of analytical techniques is paramount to ensuring the high purity and structural integrity required for its use as an active pharmaceutical ingredient and a key building block in drug development. This guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to approach the synthesis and analysis of this important compound.

References

A Technical Guide to the Mechanism of Action of 5-Fluoropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine derivatives represent a significant class of compounds in therapeutic applications, most notably as antifungal and anticancer agents.[1][2] The parent compound, 5-fluorocytosine (5-FC or flucytosine), was first synthesized in 1957 and serves as the foundational molecule for this class.[3][4] These derivatives function as prodrugs, requiring intracellular enzymatic conversion to exert their cytotoxic effects.[3][5][6] Their mechanism hinges on the metabolic conversion to the well-known antimetabolite 5-fluorouracil (5-FU), which then disrupts essential cellular processes, primarily DNA and RNA synthesis.[3][5][7][8] This guide provides an in-depth analysis of the molecular pathways, quantitative data, and experimental protocols used to elucidate the mechanism of action of these important therapeutic agents.

Core Mechanism of Action: A Prodrug Approach

The therapeutic activity of this compound derivatives is not intrinsic; it is unlocked through a specific metabolic pathway that converts the inert prodrug into potent cytotoxic metabolites.[3][6] This bioactivation is central to the selective toxicity of these compounds, particularly in fungal cells, which possess the necessary enzymatic machinery absent in mammalian cells.[6]

Enzymatic Conversion and Metabolic Activation

The primary mechanism involves a two-step enzymatic conversion process:

  • Uptake and Deamination: The journey begins with the transport of the 5-fluorocytosine derivative into the target cell, often via a cytosine permease enzyme.[3][5][6] Once inside, the key enzyme cytosine deaminase catalyzes the deamination of 5-fluorocytosine to 5-fluorouracil (5-FU).[3][5][6][9] The selective toxicity against fungi is largely attributed to the absence of cytosine deaminase in mammalian cells.[6]

  • Conversion to Active Metabolites: 5-FU undergoes further metabolic conversion through the pyrimidine salvage pathway to form three active metabolites:[5][7]

    • 5-fluoro-2'-deoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase.[5][7][10]

    • 5-fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its processing and function.[3][5][7]

    • 5-fluoro-2'-deoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.[7]

The following diagram illustrates the metabolic activation pathway of 5-Fluorocytosine.

Metabolic_Activation_of_5-Fluorocytosine cluster_extracellular Extracellular cluster_intracellular Intracellular (Fungal/Target Cell) 5FC_ext 5-Fluorocytosine (5-FC) 5FC_int 5-Fluorocytosine 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase FUMP FUMP 5FU->FUMP UPRTase FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP Ribonucleotide Reductase (multi-step) FUTP FUTP FUDP->FUTP RNA_synthesis RNA Processing & Protein Synthesis FUTP->RNA_synthesis Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA_synthesis DNA Synthesis TS->DNA_synthesis dTMP production

Caption: Metabolic activation pathway of 5-Fluorocytosine (5-FC).
Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of the activated metabolites are threefold:

  • Inhibition of Thymidylate Synthase (TS): FdUMP is the primary driver of cytotoxicity through its potent inhibition of thymidylate synthase. FdUMP, along with the folate cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with TS.[7][10][11][12] This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[10][11] The depletion of dTMP, an essential precursor for DNA synthesis, leads to what is known as "thymineless death," particularly in rapidly dividing cells.[7][13]

  • RNA Dysfunction: FUTP is mistakenly incorporated into RNA in place of uridine triphosphate (UTP) by nuclear transcriptional enzymes.[7] This incorporation disrupts RNA processing, interferes with the aminoacylation of tRNA, and ultimately inhibits protein synthesis.[3][5][7][14]

  • DNA Damage: FdUTP can be incorporated directly into the DNA strand.[7] This event has been recognized as a significant contributor to the overall cytotoxicity, causing damage and instability in the genome.[7]

Quantitative Pharmacological Data

The efficacy of this compound derivatives and their metabolites is quantified through various in vitro assays. The data below is representative of the activity of 5-Fluorocytosine against various fungal isolates.

SpeciesNo. of IsolatesSusceptibility (%)MIC Range (µg/mL)Reference
Candida (18 species)880395%Not specified[1]
Candida spp.>100083.4%>32 (Resistant)[1]
Various Yeasts216See commentsMIC of 16 µg/mL used as susceptibility breakpoint[15]

Note: MIC (Minimal Inhibitory Concentration) is a common measure of the potency of an antimicrobial agent.

Key Experimental Protocols

Elucidating the mechanism of action of these derivatives requires a suite of specialized assays. The following sections detail the methodologies for key experiments.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of TS by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.

Principle: The conversion of dUMP to dTMP by TS is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). This oxidation event leads to an increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[13][16]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2-7.4).[13][17]

  • Component Assembly: In a quartz cuvette, combine the reaction buffer, a known concentration of purified TS enzyme (e.g., 40 nM), the substrate dUMP (e.g., 100 µM), and the test inhibitor (5-FC derivative metabolite, e.g., FdUMP) at various concentrations.[13][17]

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25-30°C) to allow the inhibitor to bind to the enzyme.[13][17]

  • Reaction Initiation: Initiate the reaction by adding the cofactor CH2THF (e.g., 150 µM).[13]

  • Data Acquisition: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the change in absorbance at 340 nm over a set time (e.g., 3 minutes).[13][16]

  • Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Compare the rates of inhibited reactions to an uninhibited control to determine the percent inhibition and subsequently calculate IC50 values.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a compound.[18][19][20]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is proportional to the number of living cells.[20] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[20]

Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or fungal cells) into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate overnight to allow for attachment.[17][21]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[17] Include untreated cells as a control.

  • MTT Addition: After incubation, add MTT labeling reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C in a humidified atmosphere.[21]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[18][19] A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the compound and calculate IC50 values.

The following diagram illustrates the experimental workflow for evaluating a novel this compound derivative.

Experimental_Workflow start Start: Novel Derivative Synthesis in_vitro In Vitro Screening start->in_vitro ts_assay Thymidylate Synthase Inhibition Assay in_vitro->ts_assay cell_assay Cell Viability Assay (e.g., MTT) in_vitro->cell_assay pathway_analysis Pathway Analysis (RNA/DNA Incorporation) in_vitro->pathway_analysis lead_id Lead Compound Identification ts_assay->lead_id cell_assay->lead_id pathway_analysis->lead_id lead_id->start Inactive? in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo Active? pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy & Toxicity Studies in_vivo->efficacy clinical Pre-clinical/ Clinical Trials pk_pd->clinical efficacy->clinical end End clinical->end

Caption: Workflow for the evaluation of novel this compound derivatives.

Conclusion and Future Directions

This compound derivatives, exemplified by 5-fluorocytosine, are potent prodrugs whose mechanism of action is intricately linked to their metabolic conversion into active 5-fluorouracil metabolites. The primary cytotoxic effects stem from the potent inhibition of thymidylate synthase and the disruptive incorporation of metabolites into both RNA and DNA. Understanding these pathways is crucial for overcoming mechanisms of resistance, which can arise from mutations in the enzymes responsible for uptake or metabolism, or through the induction of TS expression.[8][11] Future research will likely focus on developing new derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to circumvent known resistance pathways, potentially through combination therapies that target multiple points in these essential cellular processes.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 5-Fluoropyrimidin-4-amine, a crucial antifungal agent and a key intermediate in the synthesis of several antiviral drugs. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data comparison, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound, also known as 5-Fluorocytosine, has been approached through several key pathways, primarily starting from precursors such as 5-fluorouracil, multi-halogenated pyrimidines, or acyclic compounds. Each route presents distinct advantages and challenges in terms of yield, cost of starting materials, and reaction conditions.

Synthesis from 5-Fluorouracil

A prevalent and historically significant method for synthesizing 5-Fluorocytosine begins with the readily available antimetabolite, 5-fluorouracil (5-FU). This multi-step process generally involves the chlorination of 5-FU, followed by amination and subsequent hydrolysis.

A common pathway involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This intermediate is then selectively aminated at the 4-position, followed by hydrolysis to introduce the hydroxyl group at the 2-position, yielding the final product.[1][2]

Experimental Protocol: From 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine In a reaction vessel, 5-fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline.[2][3] The mixture is heated to drive the reaction to completion. After cooling, the reaction mixture is carefully poured into ice water, and the product is extracted.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine The synthesized 2,4-dichloro-5-fluoropyrimidine is then reacted with an aqueous ammonia solution.[2][3] This step selectively substitutes the chlorine atom at the 4-position with an amino group.

Step 3: Synthesis of 5-Fluorocytosine The resulting 4-amino-2-chloro-5-fluoropyrimidine is subjected to hydrolysis, typically using a strong acid like concentrated hydrochloric acid, to replace the chlorine atom at the 2-position with a hydroxyl group, thus forming 5-Fluorocytosine.[2][3] The overall yield for this three-step process from 5-fluorouracil is reported to be around 64%.[2]

Logical Workflow for Synthesis from 5-Fluorouracil

G A 5-Fluorouracil B 2,4-dichloro-5-fluoropyrimidine A->B POCl3, Dimethylaniline C 4-amino-2-chloro-5-fluoropyrimidine B->C Aqueous NH3 D 5-Fluorocytosine C->D Conc. HCl, Hydrolysis

Caption: Synthesis of 5-Fluorocytosine from 5-Fluorouracil.

Synthesis from Halogenated Pyrimidines

Another efficient route to 5-Fluorocytosine utilizes multi-halogenated pyrimidines as starting materials. A notable example is the synthesis from 2,5-difluoro-4-chloro-pyrimidine. This method offers a high-yield, two-step process.[1][3][4]

Experimental Protocol: From 2,5-difluoro-4-chloropyrimidine [3]

Step 1: Hydrolysis 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine is stirred in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours. After cooling, the mixture is neutralized with a 33% strength aqueous ammonia solution.

Step 2: Amination The mixture is then diluted with 100 ml of ethanol, and a further 20 ml of aqueous 33% strength ammonia solution is added. The mixture is subsequently stirred at room temperature for 2 hours. The resulting solid is filtered, washed with water, and dried to yield 11.5 g of 5-Fluorocytosine.

Reaction Pathway from 2,5-difluoro-4-chloropyrimidine

G A 2,5-difluoro-4-chloropyrimidine B Reaction Mixture A->B 1. 37% HCl, 50°C 2. 33% NH3 (aq) C 5-Fluorocytosine B->C Ethanol, 33% NH3 (aq), Room Temp.

Caption: Two-step synthesis of 5-Fluorocytosine.

Synthesis from Acyclic Precursors

A more recent and cost-effective approach involves the construction of the pyrimidine ring from simple acyclic precursors. A five-step synthesis starting from chloroacetamide has been reported, which avoids the use of expensive fluorinating agents late in the synthesis.[5] This route provides a good overall yield without the need for chromatographic purification.

Experimental Protocol: From Chloroacetamide (Telescoped Synthesis) [5]

A telescoped procedure starting from chloroacetamide leads to the formation of potassium (Z)-2-cyano-2-fluoroethenolate. This intermediate is then reacted with guanidine carbonate in a methanolic solution of sodium methoxide at room temperature for 24 hours. The resulting 2,4-diaminopyrimidine derivative is then subjected to diazotization to yield 5-Fluorocytosine.

Conceptual Flow from Acyclic Precursors

G A Chloroacetamide B Fluoroacetonitrile A->B KF, p-xylene, Cyanuric chloride, DMF C Potassium (Z)-2-cyano-2-fluoroethenolate B->C Claisen-type Condensation D 2,4-diaminopyrimidine intermediate C->D Guanidine carbonate, NaOMe, Methanol E 5-Fluorocytosine D->E Diazotization

Caption: Synthesis of 5-Fluorocytosine from Chloroacetamide.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic routes for easy comparison.

Starting MaterialKey IntermediatesNumber of StepsOverall Yield (%)Key ReagentsReference
5-Fluorouracil2,4-dichloro-5-fluoropyrimidine, 4-amino-2-chloro-5-fluoropyrimidine3~64POCl₃, Dimethylaniline, NH₃, HCl[2]
2,5-difluoro-4-chloropyrimidineN/A (Direct conversion)298.1HCl, NH₃, Ethanol[3]
ChloroacetamideFluoroacetonitrile, Potassium (Z)-2-cyano-2-fluoroethenolate5up to 46KF, Cyanuric chloride, Guanidine carbonate[5]
Methyl Chloroacetate2-chloro-3-oxo methyl propionate, various pyrimidine intermediates5Not specifiedEthyl formate, Sodium methoxide, Oxymethyl isourea, KF, POCl₃, NH₃, H₂SO₄[6]

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired yield, and scalability for industrial production. The method starting from 2,5-difluoro-4-chloropyrimidine offers a remarkably high yield in a short number of steps.[3] The synthesis from 5-fluorouracil is a well-established industrial method, while the route from acyclic precursors like chloroacetamide presents a modern, cost-effective alternative that avoids late-stage fluorination.[2][5] Researchers and drug development professionals should consider these factors when selecting a synthesis strategy for 5-Fluorocytosine.

References

Spectroscopic Profile of 5-Fluoropyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoropyrimidin-4-amine (also known as 5-Fluorocytosine), a synthetic fluorinated analog of cytosine with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.23s-1HNH
11.92d4.81HNH
8.08d6.71HH-6
4.36s-2HNH₂
Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.28C-4
157.54C-2
149.66C-5
138.55C-6
130.64-
48.63-
Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized below.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (primary amine)[2][3]
3300-3000Weak, SharpN-H stretch (secondary amine)[2]
1650-1580MediumN-H bend (primary amine)[2]
1335-1250StrongC-N stretch (aromatic amine)[2]
Note: The IR spectra of 5-fluorocytosine show that the amino-hydroxy tautomer is dominant in an inert matrix, which differs from the amino-oxo form found in polar media.[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

Techniquem/zInterpretation
HR-MS (ESI)162.0233[M+H]⁺ (Calculated: 162.0229)
A comprehensive collection of 375 mass spectra for 5-Fluorocytosine is available in the mzCloud database.[5]

Experimental Protocols

This section outlines the general methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

IR Spectroscopy

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed in a suitable solvent. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).[7]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[6][8] The sample is introduced into the ion source, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects related to the analysis and biological relevance of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Characterization Compound Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Metabolic_Pathway FC 5-Fluorocytosine (this compound) FU 5-Fluorouracil (5-FU) FC->FU Cytosine deaminase FUMP 5-Fluorouridine monophosphate (FUMP) FU->FUMP UMP pyrophosphorylase FUDP 5-Fluorouridine diphosphate (FUDP) FUMP->FUDP FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP 5-Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_Incorp Incorporation into RNA FUTP->RNA_Incorp RNA_Miscoding RNA Miscoding RNA_Incorp->RNA_Miscoding TS_Inhibition Inhibition of Thymidylate Synthase FdUMP->TS_Inhibition DNA_Inhibition Inhibition of DNA Synthesis TS_Inhibition->DNA_Inhibition

Caption: Metabolic conversion of 5-Fluorocytosine to active metabolites.[9][10][11]

References

5-Fluoropyrimidin-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 5-Fluorocytosine (Flucytosine), a derivative of pyrimidine, is provided for researchers, scientists, and professionals in drug development. This guide details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and mechanism of action.

Chemical Identity and Nomenclature

5-Fluorocytosine, often referred to as Flucytosine, is a fluorinated pyrimidine analog.[1] Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5th position, an amino group at the 4th position, and a keto group at the 2nd position.

IUPAC Name: 4-amino-5-fluoro-1H-pyrimidin-2-one[2]

Synonyms: Flucytosine, 5-FC[3][4]

Chemical Structure:

Physicochemical Properties

The key quantitative data for 5-Fluorocytosine are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₄H₄FN₃O[5]
Molecular Weight 129.09 g/mol [5]
CAS Number 2022-85-7[5]
Appearance White or almost white crystalline powder[5]
Solubility Sparingly soluble in water (10.5 mg/mL); Slightly soluble in alcohol[5]
Storage Conditions 2-8°C; Protect from light[5][6]

Experimental Protocols: Synthesis of 5-Fluorocytosine

Multiple synthetic routes for 5-Fluorocytosine have been developed. Below are detailed methodologies for two distinct approaches.

Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This method involves a two-step reaction starting from 2,5-difluoro-4-chloropyrimidine.[7][8]

Step 1: Formation of 2-hydroxy-4-chloro-5-fluoropyrimidine

  • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid.[7]

  • Heat the mixture at 50°C for 2 hours.[7]

  • After the reaction, cool the mixture.[7]

Step 2: Amination to yield 5-Fluorocytosine

  • Neutralize the cooled mixture with a 33% strength aqueous ammonia solution.[7]

  • Dilute the mixture with 100 ml of ethanol.[7]

  • Add a further 20 ml of aqueous 33% strength ammonia solution.[7]

  • Stir the resulting mixture at room temperature for 2 hours.[7]

  • Concentrate the mixture in vacuo.[7]

  • Take up the residue in 60 ml of water.[7]

  • Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.[7] A yield of 98.1% of the theory has been reported for this process.[7]

Protocol 2: Synthesis starting from Chloroacetamide

A low-cost, five-step synthesis route has been reported starting from chloroacetamide, which avoids chromatographic purifications.[3]

Overview of the multi-step synthesis: The synthesis involves the introduction of fluorine via a Finkelstein-type reaction, followed by the formation of fluoroacetonitrile.[3] The key step is a Claisen-type condensation of fluoroacetonitrile with ethyl formate, which furnishes (Z)-2-cyano-2-fluoroethen-1-olate.[3] This intermediate then undergoes cyclization with urea, followed by diazotization to yield 5-Fluorocytosine.[3] The overall reported yield for this process is up to 46%.[3]

Mechanism of Action

5-Fluorocytosine is a prodrug with no intrinsic antifungal activity.[4] Its therapeutic effect relies on its conversion into active metabolites within fungal cells. This selective activation makes it a targeted antifungal agent.

The mechanism involves the following key steps:

  • Uptake: Susceptible fungal cells actively transport 5-Fluorocytosine across their cell membranes.[5]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to the cytotoxic agent 5-fluorouracil (5-FU).[1][5] This enzyme is not present in mammalian cells, which accounts for the drug's selectivity.[1]

  • Inhibition of RNA and DNA Synthesis: 5-FU is further metabolized through two primary pathways:

    • It is incorporated into RNA in place of uracil, leading to the production of faulty RNA and subsequent inhibition of essential protein synthesis.[1]

    • It is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[1] This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine, thereby halting DNA replication.[1][9]

The dual disruption of both RNA and DNA synthesis effectively inhibits the growth and replication of the fungus.[1]

Below is a diagram illustrating the metabolic pathway and mechanism of action of 5-Fluorocytosine.

5-Fluorocytosine_Mechanism_of_Action cluster_fungal_cell Fungal Cell 5FC 5-Fluorocytosine (5-FC) 5FU 5-Fluorouracil (5-FU) 5FC->5FU Cytosine Deaminase RNA_Incorp Incorporation into RNA 5FU->RNA_Incorp FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5FU->FdUMP Protein_Synth_Inhibition Inhibition of Protein Synthesis RNA_Incorp->Protein_Synth_Inhibition TS_Inhibition Inhibition of Thymidylate Synthase FdUMP->TS_Inhibition DNA_Synth_Inhibition Inhibition of DNA Synthesis TS_Inhibition->DNA_Synth_Inhibition 5FC_ext 5-Fluorocytosine (extracellular) 5FC_ext->5FC Uptake

Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

References

The Discovery and History of 5-Fluoropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism, and clinical development of the pivotal antifungal agent, Flucytosine.

Introduction

5-Fluoropyrimidin-4-amine, more commonly known as 5-Fluorocytosine (5-FC) or by its generic name Flucytosine, stands as a significant molecule in the history of antimicrobial chemotherapy. Initially synthesized with the intent of developing a new anti-cancer agent, its potent antifungal properties were a serendipitous discovery that has provided a crucial therapeutic option for severe systemic mycoses for over half a century. This technical guide delves into the discovery, historical development, synthetic methodologies, mechanism of action, and key experimental data related to 5-Fluorocytosine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of 5-Fluorocytosine from a potential antineoplastic drug to an essential antifungal agent is a compelling narrative of scientific observation and redirection.

  • 1957: Initial Synthesis: 5-Fluorocytosine was first synthesized by Robert Duschinsky and Edward Pleven at Hoffmann-La Roche.[1] This was part of a broader research program into fluorinated pyrimidines, spurred by the discovery of the anticancer activity of 5-fluorouracil (5-FU).[2] The initial hypothesis was that 5-FC might also exhibit antineoplastic activity.[3][4]

  • Early 1960s: A Shift in Focus: Contrary to initial expectations, 5-Fluorocytosine did not show significant efficacy against tumors.[4] However, the trajectory of 5-FC's development took a pivotal turn with subsequent research.

  • 1963: Unveiling Antifungal Properties: Murine studies conducted in 1963 revealed the potent antifungal activity of 5-Fluorocytosine against Candida albicans and Cryptococcus neoformans.[5][6] This discovery marked the true beginning of its journey as an antimicrobial agent.

  • 1968: First Clinical Applications: Following the promising results from preclinical studies, 5-Fluorocytosine was first used to treat human candidiasis and cryptococcosis in 1968.[3][5]

  • 1971: FDA Approval: The United States Food and Drug Administration (FDA) approved 5-Fluorocytosine for medical use in 1971, solidifying its place in the clinical setting for treating severe fungal infections.[7]

  • Present Day: 5-Fluorocytosine remains on the World Health Organization's List of Essential Medicines.[8] It is primarily used in combination therapy, most notably with amphotericin B, for the treatment of severe systemic mycoses like cryptococcal meningitis.[4]

Synthetic Methodologies

Several synthetic routes for 5-Fluorocytosine have been developed over the years, aiming for improved yield, cost-effectiveness, and scalability.

Synthesis from 5-Fluorouracil

A common laboratory and industrial synthesis of 5-Fluorocytosine starts from the related compound, 5-fluorouracil. The general scheme involves the conversion of the uracil ring into a cytosine ring.

Experimental Protocol:

  • Chlorination: 5-Fluorouracil is reacted with a chlorinating agent, such as phosphorus oxychloride in dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.[9]

  • Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then selectively reacted with ammonia. The chlorine atom at the 4-position is more reactive and is displaced by an amino group to yield 4-amino-2-chloro-5-fluoropyrimidine.[9]

  • Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom at the 2-position, typically using hydrochloric acid, to afford 5-Fluorocytosine.[9]

Synthesis from Chloroacetamide

A more recent and cost-effective approach utilizes chloroacetamide as the starting material. This multi-step synthesis avoids the use of more expensive reagents.

Experimental Protocol:

A reported five-step synthesis starting from chloroacetamide achieves an overall yield of up to 46% and is devoid of chromatographic purifications.[10] A key intermediate in this pathway is fluoroacetonitrile.[10] The synthesis involves a Claisen-type condensation of fluoroacetonitrile with ethyl formate to furnish (Z)-2-cyano-2-fluoroethen-1-olate, a crucial precursor that then undergoes cyclization with urea to form the 5-fluorocytosine ring system.[10]

Synthesis of 5-Fluorocytosine Salts

To address issues related to the solid-state properties of 5-Fluorocytosine, such as hydration instability, various salts have been synthesized.[11]

Experimental Protocol (for FCH+ Salt with Saccharin):

  • 258 mg of 5-Fluorocytosine (2 mmol) and 183 mg of saccharin (1 mmol) are dissolved in 15 mL of hot methanol.[11]

  • The resulting solution is filtered.

  • The methanol is allowed to slowly evaporate in an open vial at room temperature to yield the salt crystals.[11]

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolites within the target fungal cells.[3] This selective activation is a cornerstone of its therapeutic efficacy and safety profile.

The mechanism involves the following key steps:

  • Fungal Cell Uptake: 5-FC is transported into susceptible fungal cells via a cytosine permease.[4]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to the cytotoxic compound 5-fluorouracil (5-FU).[4][12] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.[6][12]

  • Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine triphosphate (FUTP).[3][4] FUTP is then incorporated into fungal RNA in place of uridylic acid.[4] This disrupts the normal processing of RNA and leads to the inhibition of protein synthesis.[4][13]

  • Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase.[14] The inhibition of this enzyme blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[6]

5-Fluorocytosine Mechanism of Action cluster_extracellular Extracellular Space cluster_fungal_cell Fungal Cell 5FC_ext 5-Fluorocytosine (5-FC) Permease Cytosine Permease 5FC_ext->Permease 5FC_int 5-FC Permease->5FC_int 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase FUTP 5-Fluorouridine Triphosphate (FUTP) 5FU->FUTP Metabolic Steps FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5FU->FdUMP Metabolic Steps RNA Fungal RNA FUTP->RNA Incorporation Thymidylate_Synthase Thymidylate Synthetase FdUMP->Thymidylate_Synthase Inhibition Protein_Synth Protein Synthesis Inhibition RNA->Protein_Synth DNA Fungal DNA DNA_Synth DNA Synthesis Inhibition DNA->DNA_Synth Thymidylate_Synthase->DNA

Mechanism of action of 5-Fluorocytosine in fungal cells.

Quantitative Data

The efficacy of 5-Fluorocytosine is quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data.

Table 1: In Vitro Antifungal Activity
Fungal SpeciesMIC Range (µg/mL)% SusceptibleReference
Candida albicans≤ 1.9592%[15]
Other Candida species≤ 1.9590%[15]
Torulopsis glabrata≤ 1.9583%[15]
Aspergillus species≤ 1.9528%[15]
Cryptococcus neoformansMIC50: 4, MIC90: 8N/A[16]

MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic Properties
ParameterValueReference
Oral Bioavailability76% - 89%[5]
Protein Binding8% - 12%[17]
Elimination Half-life~16 minutes (for 5-FU)[17]
Primary Route of ExcretionRenal[4]

Experimental Workflows

General Workflow for In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the antifungal activity of 5-Fluorocytosine.

In Vitro Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum (1.0-5.0 x 10^3 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform two-fold serial dilutions of 5-FC (e.g., 0.06-64 µg/mL) in microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate Inoculate plates with fungal suspension Serial_Dilution->Inoculate Incubate Incubate plates under appropriate conditions Inoculate->Incubate Read_Results Read results (e.g., spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with significant growth inhibition) Read_Results->Determine_MIC End End Determine_MIC->End

A generalized workflow for determining the MIC of 5-Fluorocytosine.

Clinical Significance and Development

5-Fluorocytosine is rarely used as a monotherapy due to the risk of developing resistance.[4][7] Its primary clinical utility is in combination with other antifungal agents, particularly amphotericin B, for the treatment of severe systemic infections.

  • Cryptococcal Meningitis: The combination of amphotericin B and 5-Fluorocytosine is the gold standard for induction therapy in HIV-infected and non-HIV-infected patients with cryptococcal meningitis.[4]

  • Systemic Candidiasis: This combination therapy has also been shown to be effective in treating severe systemic Candida infections.[4]

  • Chromoblastomycosis: 5-Fluorocytosine has demonstrated efficacy against fungi that cause chromoblastomycosis.[4]

The development of resistance to 5-Fluorocytosine can occur through mutations in the genes encoding for cytosine permease or cytosine deaminase.[6] The use of combination therapy helps to mitigate the emergence of resistance and often results in synergistic antifungal activity.[6]

Conclusion

From its synthesis as a potential anticancer drug to its establishment as a cornerstone of combination antifungal therapy, the story of this compound is a testament to the often-unpredictable path of drug discovery. Its unique mechanism of action, relying on selective activation within fungal cells, provides a targeted approach to combating life-threatening mycoses. While the emergence of newer antifungal agents continues to expand the therapeutic armamentarium, the enduring role of 5-Fluorocytosine in specific clinical settings underscores its lasting importance in infectious disease medicine. Further research into novel formulations and combination therapies will likely continue to refine and optimize the clinical utility of this remarkable molecule.

References

Theoretical studies on 5-Fluoropyrimidin-4-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

Expanding Search Scope

I have expanded my search terms to include "computational analysis of 5-Fluoropyrimidin-4-amine" and "quantum chemical calculations of this compound," hoping to broaden my data pool. I'm focusing on extracting detailed quantitative data like bond lengths and HOMO-LUMO energies. The next step will be to organize this data and build some visualizations to show the trends.

Defining Data Extraction

Methodological & Application

Synthesis of 5-Fluoropyrimidin-4-amine: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyrimidin-4-amine, also known as 5-Fluorocytosine (5-FC), is a synthetic antimycotic agent with significant applications in medicine, particularly in combination therapies for treating severe fungal infections.[1] Its efficacy stems from its conversion within fungal cells to the potent antimetabolite 5-fluorouracil (5-FU), which disrupts DNA and RNA synthesis.[1][2] This document provides detailed experimental protocols for the synthesis of 5-Fluorocytosine, presenting a comparative analysis of different synthetic routes. Additionally, it outlines the compound's mechanism of action through a signaling pathway diagram and offers a comprehensive guide for its laboratory preparation and application in research settings.

Introduction

5-Fluorocytosine is a fluorinated pyrimidine analog that serves as a crucial prodrug in antifungal therapy.[3] Its selective toxicity is attributed to the presence of cytosine deaminase in fungi, an enzyme absent in mammalian cells, which metabolizes 5-FC to 5-FU.[1] The resulting 5-FU is then further metabolized to interfere with essential biosynthetic pathways, leading to fungal cell death.[4][5] The synthesis of 5-Fluorocytosine is a key process for its availability in both clinical and research applications. This application note details established synthetic methodologies, providing researchers with the necessary information to produce high-purity 5-Fluorocytosine for further investigation and drug development endeavors.

Comparative Synthesis Data

Several synthetic routes for 5-Fluorocytosine have been reported, each with distinct advantages and disadvantages. The choice of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of quantitative data from prominent synthetic protocols.

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
2,5-difluoro-4-chloropyrimidineHydrochloric acid, Ammonia, Ethanol298.1[6]
5-FluorouracilPhosphorous oxychloride, Dimethylaniline, Ammonia, Hydrochloric acid3Not explicitly stated[6]
ChloroacetamidePotassium fluoride, Phosphorus pentoxide, Ethyl formate, Guanidine carbonate5up to 46[7]

Experimental Protocols

Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This two-step protocol offers a high yield and is a common method for the preparation of 5-Fluorocytosine.[6][8]

Step 1: Hydrolysis of 2,5-difluoro-4-chloropyrimidine

  • In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid.[6]

  • Heat the mixture to 50°C and maintain for 2 hours.[6]

  • Cool the mixture to room temperature.

  • Neutralize the solution with a 33% aqueous ammonia solution.[6]

Step 2: Amination to form 5-Fluorocytosine

  • Dilute the neutralized mixture with 100 ml of ethanol.[6]

  • Add an additional 20 ml of 33% aqueous ammonia solution.[6]

  • Stir the mixture at room temperature for 2 hours.[6]

  • Concentrate the reaction mixture in vacuo.[6]

  • Take up the residue in 60 ml of water.[6]

  • Filter the resulting solid, wash with water, and dry to obtain 5-Fluorocytosine.[6] A yield of 11.5 g (98.1% of theory) with a melting point of 294° to 296° C can be expected.[6]

Protocol 2: Synthesis from 5-Fluorouracil

This protocol involves the conversion of the readily available 5-Fluorouracil to 5-Fluorocytosine.[6]

Step 1: Chlorination of 5-Fluorouracil

  • React 5-fluorouracil with phosphorous oxychloride in the presence of dimethylaniline to synthesize 2,4-dichloro-5-fluoropyrimidine.[6]

Step 2: Selective Amination

  • React the 2,4-dichloro-5-fluoropyrimidine with ammonia. This selectively substitutes the chlorine at the 4-position to yield 4-amino-2-chloro-5-fluoropyrimidine.[6]

Step 3: Hydrolysis

  • Hydrolyze the 4-amino-2-chloro-5-fluoropyrimidine in a solution of hydrochloric acid to yield the final product, 5-Fluorocytosine.[6]

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the synthesis process and the biological activity of 5-Fluorocytosine, the following diagrams have been generated.

G cluster_synthesis Experimental Workflow: Synthesis from 2,5-difluoro-4-chloropyrimidine start Start: 2,5-difluoro-4-chloropyrimidine hydrolysis Step 1: Hydrolysis (HCl, 50°C, 2h) start->hydrolysis Reagents neutralization Neutralization (Aqueous NH3) hydrolysis->neutralization amination Step 2: Amination (Aqueous NH3, Ethanol, RT, 2h) neutralization->amination workup Workup: Concentration, Filtration, Washing, Drying amination->workup end End Product: 5-Fluorocytosine workup->end Purified Product

Caption: Workflow for the synthesis of 5-Fluorocytosine.

G cluster_pathway Mechanism of Action of 5-Fluorocytosine in Fungal Cells FC 5-Fluorocytosine (5-FC) (Extracellular) Permease Cytosine Permease FC->Permease Transport FC_intra 5-Fluorocytosine (5-FC) (Intracellular) Permease->FC_intra Deaminase Cytosine Deaminase FC_intra->Deaminase Deamination FU 5-Fluorouracil (5-FU) Deaminase->FU UPRT UMP Pyrophosphorylase FU->UPRT Conversion FUMP 5-Fluorouridine Monophosphate (FUMP) UPRT->FUMP FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP Phosphorylation FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP Reduction FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP Phosphorylation RNA_Incorp Incorporation into RNA FUTP->RNA_Incorp Protein_Synth_Inhib Inhibition of Protein Synthesis RNA_Incorp->Protein_Synth_Inhib TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Synth_Inhib Inhibition of DNA Synthesis TS->DNA_Synth_Inhib

Caption: Antifungal mechanism of 5-Fluorocytosine.

Applications in Research and Drug Development

5-Fluorocytosine is a valuable tool in several areas of research:

  • Antifungal Drug Discovery: It is often used as a reference compound in the screening and development of new antifungal agents.

  • Mechanism of Resistance Studies: Investigating the mechanisms by which fungi develop resistance to 5-FC provides insights into fungal genetics and evolution.[9]

  • Combination Therapy Research: 5-FC is frequently studied in combination with other antifungals, such as amphotericin B, to identify synergistic effects and overcome resistance.[3]

  • Prodrug and Gene Therapy: The selective conversion of 5-FC to 5-FU by cytosine deaminase is exploited in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The protocol starting from 2,5-difluoro-4-chloropyrimidine offers a particularly high yield and straightforward procedure. Understanding the synthetic pathways and the mechanism of action of 5-Fluorocytosine is crucial for its application in both fundamental research and the development of new therapeutic strategies against fungal diseases and cancer. The detailed protocols and diagrams provided in this application note serve as a valuable resource for scientists working with this important compound.

References

Application Notes and Protocols for 5-Fluoropyrimidin-4-amine as a Synthetic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoropyrimidin-4-amine (also known as 5-fluorocytosine) as a versatile synthetic intermediate in the development of medicinally relevant compounds. The strategic incorporation of the fluorinated pyrimidine scaffold is a key strategy in the design of potent and selective kinase inhibitors for oncology.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial building block for the synthesis of various kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer cell proliferation and survival. The pyrimidine core mimics the purine structure of ATP, enabling competitive binding to the kinase active site. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability.

Synthesis of EGFR Inhibitors

Derivatives of this compound have been successfully utilized to synthesize potent EGFR inhibitors. These compounds often feature a diaminopyrimidine scaffold, which is critical for their biological activity.

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine-based EGFR Inhibitor

This protocol outlines a general two-step synthesis for a 2,4-dianilinopyrimidine derivative, a common core for EGFR inhibitors.

Step 1: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol.

  • Add the desired aniline (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., HCl, 0.1 eq).

  • Stir the reaction mixture at 60-80°C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of the Final Dianilinopyrimidine Compound (Buchwald-Hartwig Amination)

  • To a solution of the 2-chloro-5-fluoro-N-phenylpyrimidin-4-amine intermediate (1.0 eq) in an anhydrous solvent (e.g., dioxane or toluene), add the second aniline derivative (1.1-1.5 eq).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

Quantitative Data: EGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrimidine-based EGFR inhibitors against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
4c A549 (Lung Carcinoma)0.56[1]
4c PC-3 (Prostate Cancer)2.46[1]
4c HepG2 (Liver Cancer)2.21[1]
9u A549 (Lung Carcinoma)0.35[2]
9u MCF-7 (Breast Cancer)3.24[2]
9u PC-3 (Prostate Cancer)5.12[2]
4b HCT-116 (Colon Cancer)1.34[3]
4c HCT-116 (Colon Cancer)1.90[3]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by the synthesized diaminopyrimidine compounds. These inhibitors block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4][5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK_Pathway cluster_regulation CDK Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint CDK46 Cyclin D CDK4/6 CDK46->G1 Arrest Cell Cycle Arrest CDK2_E Cyclin E CDK2 CDK2_E->G1 CDK2_A Cyclin A CDK2 CDK2_A->S CDK1 Cyclin B CDK1 CDK1->G2 Inhibitor Pyrimidine Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1 Synthetic_Workflow Start 2,4-Dichloro- 5-fluoropyrimidine Step1 Selective Nucleophilic Aromatic Substitution (e.g., Amination at C4) Start->Step1 Intermediate 4-Substituted-2-chloro- 5-fluoropyrimidine Step1->Intermediate Step2 Second Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination, or SNAr at C2) Intermediate->Step2 Final Diverse Library of Bioactive Pyrimidine Derivatives Step2->Final

References

Application Notes and Protocols for Derivatization of the Amino Group in 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of the exocyclic amino group of 5-Fluoropyrimidin-4-amine. This key building block is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. The derivatization of the amino group allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document covers several key derivatization reactions: N-acylation, N-alkylation, N-arylation, N-sulfonylation, and urea formation. Each section includes an introduction to the reaction, a detailed experimental protocol, and a summary of relevant quantitative data from analogous reactions to guide your research.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety of this compound, forming an amide linkage. This modification is widely used to alter the electronic and steric properties of the parent molecule, which can significantly impact its biological activity and physical characteristics. Common acylating agents include acid chlorides and anhydrides.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of an aminopyrimidine, which can be adapted for this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 to 1.5 eq) to the stirred solution. If not using pyridine as the solvent, add a suitable base like triethylamine or pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.

Data Presentation: N-Acylation of Aminopyrimidines
Starting MaterialAcylating AgentSolventBaseTime (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride-195[1]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride-295[1]
Various AminesBenzoyl ChlorideClay (catalyst)-<169-97[2]

Diagram of N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in Solvent cool Cool to 0 °C start->cool add_reagents Add Acetic Anhydride & Base cool->add_reagents react Stir at Room Temperature add_reagents->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Workflow for the N-acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the amino function. This reaction is a common strategy in medicinal chemistry to modulate lipophilicity and steric bulk. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. Therefore, careful control of reaction conditions and stoichiometry is crucial for achieving selective mono-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of an aminopyrimidine, which may require optimization for this compound and the specific alkyl halide used.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in DMF or MeCN, add the alkyl halide (1.0-1.2 eq) at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

Data Presentation: N-Alkylation of Pyrimidine Derivatives

Specific data for the N-alkylation of this compound is limited. The table below presents data for the alkylation of related pyrimidine systems.

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
UracilEthyl Acetate BromideAS@HTC (catalyst)MeCN801287[3]
ThyminePropargyl BromideAS@HTC (catalyst)MeCN801294[3]
6-chloro-5-hydroxy-4-aminopyrimidine2-dimethylaminoethyl chlorideK₂CO₃MeCN/DMF80overnight73[4]

Diagram of N-Alkylation Logical Relationships

N_Alkylation_Logic amine This compound (Primary Amine) mono_alkylated Mono-alkylated Product (Secondary Amine) amine->mono_alkylated + R-X, Base alkyl_halide Alkyl Halide (R-X) base Base (e.g., K2CO3) di_alkylated Di-alkylated Product (Tertiary Amine) mono_alkylated->di_alkylated + R-X, Base (Over-alkylation) quaternary Quaternary Salt di_alkylated->quaternary + R-X (Over-alkylation)

Caption: Potential reaction pathways in the N-alkylation of a primary amine.

N-Arylation of this compound (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl derivatives of this compound, which are prevalent in many kinase inhibitors and other pharmaceuticals. The choice of palladium precursor, ligand, and base is critical for the success of this transformation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This is a general protocol for the N-arylation of heteroaromatic amines and may require optimization of the ligand, base, and reaction conditions for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or other Buchwald ligands)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2.0 eq relative to Pd), and the base (e.g., 1.4-2.0 eq).

  • Add the this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Buchwald-Hartwig Amination of (Hetero)aryl Halides

Specific examples for the Buchwald-Hartwig amination of this compound are not detailed in the provided search results. The table below shows results for the amination of various (hetero)aryl halides with different amines, illustrating the general scope and efficiency of the reaction.

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
(Hetero)aryl ChloridesPrimary/Secondary AminesPd(cinnamyl)Cl₂BippyPhosNaOt-BuToluene110Varies[5]
Aryl HalidesSecondary AminesPd(OAc)₂RuPhosNaOt-BuToluene11050-99[6]
Aryl PerfluorooctanesulfonatesBenzylaminePd(OAc)₂BINAPCs₂CO₃Toluene10076[7]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R-NH2 deprotonation Amido Complex amine_coordination->deprotonation - HX, + Base deprotonation->pd0 Reductive Elimination (forms Ar-NH-R) reductive_elimination Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

N-Sulfonylation of this compound

N-Sulfonylation involves the reaction of this compound with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important pharmacophores found in a wide range of therapeutic agents, including antibacterial and anticancer drugs. This derivatization can significantly alter the acidity and hydrogen bonding properties of the amino group.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

The following is a general procedure for the synthesis of sulfonamides from an amine and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine or DCM containing triethylamine (1.5 eq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with DCM.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Data Presentation: Synthesis of Pyrimidine Sulfonamide Derivatives

Quantitative data for the direct sulfonylation of this compound is scarce. The table below presents data for the synthesis of related diaminopyrimidine sulfonate derivatives.

Starting MaterialSulfonylating AgentBaseSolventReaction ConditionYield (%)Reference
2-amino-6-methylpyrimidin-4-olNaphthalene-2-sulfonyl chlorideK₂CO₃AcetoneReflux, 4hNot specified[7][8]
2-amino-6-methylpyrimidin-4-olp-toluenesulfonyl chlorideK₂CO₃AcetoneReflux, 4hNot specified[7][8]

Diagram of N-Sulfonylation Reaction

N_Sulfonylation reactants This compound + R-SO2Cl product N-(5-fluoropyrimidin-4-yl)sulfonamide reactants->product Sulfonylation conditions Base (e.g., Pyridine) Solvent (e.g., DCM) conditions->product

Caption: General reaction scheme for the N-sulfonylation of this compound.

Urea Formation via Reaction with Isocyanates

The reaction of this compound with an isocyanate provides a direct route to the synthesis of N,N'-disubstituted ureas. The urea functional group is a key structural motif in many biologically active compounds, acting as a rigid hydrogen bond donor and acceptor. This derivatization is valuable for probing interactions with biological targets.

Experimental Protocol: Urea Synthesis from an Isocyanate

This protocol describes a general and typically high-yielding synthesis of a urea from an amine and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • If the product precipitates, it can be collected by filtration and washed with a small amount of cold solvent.

  • If the product is soluble, the solvent can be removed under reduced pressure.

  • The crude urea can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

Data Presentation: Synthesis of Pyrimidinyl Ureas

While specific yields for the reaction of this compound with isocyanates are not provided in the search results, the synthesis of ureas from amines and isocyanates is generally a high-yielding reaction. The following table provides examples of the synthesis of pyrimidinyl urea derivatives.

AmineIsocyanate/CarbamateBaseSolventYield (%)Reference
Pyrimidine-2-amineMethyl benzazolylcarbamateK-OtBuTHF78
4-Aminophenoxy-N-methylpyridine-2-carboxamide4-Cl-3-CF₃-phenyl isocyanate-CH₂Cl₂Not specified

Diagram of Urea Formation Workflow

Urea_Formation_Workflow cluster_reaction Reaction cluster_isolation Product Isolation dissolve Dissolve this compound add_isocyanate Add Isocyanate dissolve->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir precipitate Precipitation & Filtration stir->precipitate If product precipitates evaporation Solvent Evaporation stir->evaporation If product is soluble purify Purify (Recrystallization/Trituration) precipitate->purify evaporation->purify

Caption: General workflow for the synthesis of ureas from this compound and an isocyanate.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry. The fluorine atom at the C5 position activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of a diverse range of 5-substituted 4-aminopyrimidine derivatives. These derivatives are of significant interest in drug discovery, as they form the core scaffold of numerous potent and selective inhibitors of various biological targets.

Substituted aminopyrimidines have demonstrated a wide array of biological activities, including the inhibition of key enzymes implicated in cancer and other diseases. For instance, various 5-substituted aminopyrimidine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK9, Polo-Like Kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2).[1][2][3][4][5][6] Furthermore, this scaffold is present in dual-target inhibitors, for example, those targeting both CDK9 and Class I Histone Deacetylases (HDACs).[2] The development of such compounds is crucial for advancing novel therapeutic strategies in oncology and beyond.[7][8][9][10]

These application notes provide an overview of the SNAr reactions of this compound with common nucleophiles and offer detailed protocols for their practical implementation in a laboratory setting.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the strongly electronegative fluorine atom, facilitates the initial attack of a nucleophile at the C5 position. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is subsequently restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the 5-substituted pyrimidine product.

General SNAr Mechanism

Quantitative Data from Analogous Reactions

While specific quantitative data for SNAr reactions on this compound is not extensively reported, the following tables summarize representative data from analogous reactions on structurally related 5-substituted-dichloropyrimidines. This data provides a useful benchmark for expected yields and reaction conditions.

Table 1: Reaction of 2,4-dichloro-5-nitropyrimidine with Various Amine Nucleophiles [11]

EntryNucleophile (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
1Diethylamine-CHCl₃RT1-
2Triethylamine-CHCl₃RT191
3Morpholine-CHCl₃RT185
4N-methylpiperazine-CHCl₃RT188
5N-methylbenzylamine-CHCl₃RT182

Note: The yields reported are for the C2-substituted product, demonstrating the high reactivity of halogenated pyrimidines.

Table 2: Reaction of Halogenated Pyrimidines with Thiol Nucleophiles

| Entry | Pyrimidine Substrate | Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | 4,6-dichloro-5-phenylpyrimidine | 4-chlorothiophenol | K₂CO₃ | DMF | 100 | 4 | 85 | | 2 | 2,4-dichloro-5-nitropyrimidine | Thiophenol | Et₃N | THF | RT | 2 | 92 | | 3 | 4,6-dichloropyrimidine | Benzyl mercaptan | NaH | DMF | 0 to RT | 3 | 88 |

Note: This data is compiled from typical SNAr conditions for thiol addition to activated halopyrimidines and serves as a reference.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 5-(piperidin-1-yl)pyrimidin-4-amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN (to a concentration of approx. 0.1-0.5 M).

  • Add piperidine (1.2 - 1.5 eq) to the solution.

  • Add the base, K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(piperidin-1-yl)pyrimidin-4-amine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes a general procedure for the synthesis of 5-(phenylthio)pyrimidin-4-amine.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in the same anhydrous solvent to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive thiols.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(phenylthio)pyrimidin-4-amine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 5-substituted 4-aminopyrimidines via SNAr.

Experimental_Workflow cluster_caption General Experimental Workflow A 1. Reagent Preparation (this compound, Nucleophile, Base, Solvent) B 2. SₙAr Reaction (Inert Atmosphere, Stirring, Heating if required) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete D 4. Aqueous Workup (Quenching, Extraction, Washing, Drying) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F caption Figure 2: A typical workflow for SNAr reactions.

General Experimental Workflow

Conclusion

The nucleophilic aromatic substitution reaction on this compound is a robust and efficient method for accessing a wide variety of 5-substituted 4-aminopyrimidine derivatives. These compounds are of high value in drug discovery programs, particularly in the development of kinase inhibitors. The protocols provided herein serve as a foundation for the synthesis of novel aminopyrimidine-based molecules for biological evaluation.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoropyrimidin-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 5-Fluoropyrimidin-4-amine, also known as 5-Fluorocytosine (5-FC), a critical intermediate and active pharmaceutical ingredient for preclinical studies. The following sections detail scalable synthesis routes, purification methods, and quality control, ensuring a final product that meets the stringent requirements for preclinical evaluation.

Introduction

This compound (5-Fluorocytosine) is a synthetic antimycotic agent and a key building block in the synthesis of several therapeutic agents, including anti-cancer and anti-HIV drugs.[1][2] Its efficacy is derived from its conversion within fungal cells to 5-fluorouracil, a potent antimetabolite that disrupts DNA and RNA synthesis.[3] For preclinical trials, the synthesis of 5-FC must be scalable, cost-effective, and yield a product of high purity. This document outlines two such synthetic routes.

Recommended Synthesis Routes for Scale-Up

Two primary routes are recommended for the scale-up synthesis of this compound, selected for their scalability, use of readily available starting materials, and amenability to producing high-purity final product.

Route 1: Synthesis from 5-Fluorouracil (5-FU)

This is a well-established industrial method that offers good overall yields.[2] The process involves three main steps starting from commercially available 5-Fluorouracil.

Route 2: A Low-Cost, Chromatography-Free Synthesis from Chloroacetamide

This five-step synthesis is designed to be cost-effective and avoids chromatographic purification, which is a significant advantage for large-scale production.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended synthesis routes, allowing for a clear comparison of their efficiency.

ParameterRoute 1: From 5-FluorouracilRoute 2: From Chloroacetamide
Starting Material 5-FluorouracilChloroacetamide
Number of Steps 35
Overall Yield ~64%[2]Up to 46%[1]
Purification Method RecrystallizationNon-chromatographic[1]
Key Intermediates 2,4-dichloro-5-fluoropyrimidineFluoroacetonitrile, (Z)-2-cyano-2-fluoro-ethenolate

Experimental Protocols

Route 1: Detailed Protocol for Synthesis from 5-Fluorouracil

This protocol is adapted from established industrial processes.[2][4]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • In a suitable reactor, charge phosphorus oxychloride and dimethylaniline.

  • Gradually add 5-Fluorouracil to the mixture under controlled temperature.

  • Heat the reaction mixture and monitor for completion by TLC or HPLC.

  • Upon completion, the excess phosphorus oxychloride is removed by distillation.

  • The crude 2,4-dichloro-5-fluoropyrimidine is then purified by distillation.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

  • The purified 2,4-dichloro-5-fluoropyrimidine is reacted with an aqueous ammonia solution.

  • The reaction is typically carried out at a controlled temperature to ensure selective amination at the 4-position.

  • The product, 4-amino-2-chloro-5-fluoropyrimidine, precipitates from the reaction mixture and is collected by filtration.

Step 3: Hydrolysis to this compound

  • The 4-amino-2-chloro-5-fluoropyrimidine is hydrolyzed in a concentrated hydrochloric acid solution.[4]

  • The mixture is heated to drive the reaction to completion.

  • After cooling, the solution is neutralized with a base (e.g., aqueous ammonia) to precipitate the final product, this compound.[4]

  • The product is collected by filtration, washed with water, and dried.

Route 2: Detailed Protocol for Synthesis from Chloroacetamide

This protocol is based on a reported low-cost, chromatography-free synthesis.[1]

Step 1 & 2: Telescoped Synthesis of Fluoroacetonitrile

  • Chloroacetamide is subjected to a Finkelstein reaction using potassium fluoride.

  • The subsequent dehydration is carried out using a suitable agent like cyanuric chloride in the presence of dimethylformamide to yield fluoroacetonitrile. These two steps can be telescoped.[1]

Step 3: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

  • The fluoroacetonitrile undergoes a Claisen-type condensation.

Step 4: Cyclization to an Intermediate

  • The potassium (Z)-2-cyano-2-fluoroethenolate is reacted with guanidine carbonate in a methanolic solution of sodium methoxide.

  • This cyclization reaction is stirred at room temperature until completion.[1]

Step 5: Conversion to this compound

  • The intermediate from the previous step is converted to this compound through a diazotization reaction followed by hydrolysis.[1]

  • The final product is isolated without the need for chromatographic purification.

Purification and Quality Control for Preclinical Use

For preclinical studies, the purity of this compound is paramount.

  • Purification:

    • Recrystallization: This is the primary method for purifying the final product from both routes. Suitable solvents should be experimentally determined to maximize yield and purity.

    • Washing: The filtered product should be washed with appropriate solvents to remove residual impurities.

  • Quality Control: A comprehensive analysis of the final product is essential.

    • Thin Layer Chromatography (TLC): To quickly assess purity and identify any remaining starting materials or byproducts.[5]

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

    • Elemental Analysis: To confirm the elemental composition.

    • Melting Point: As an indicator of purity.

Diagrams

Synthesis_Route_1 5-Fluorouracil 5-Fluorouracil 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-dichloro-5-fluoropyrimidine POCl3, Dimethylaniline 4-amino-2-chloro-5-fluoropyrimidine 4-amino-2-chloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine->4-amino-2-chloro-5-fluoropyrimidine Aqueous NH3 This compound This compound 4-amino-2-chloro-5-fluoropyrimidine->this compound Conc. HCl, then NH3(aq)

Caption: Reaction scheme for the synthesis of this compound from 5-Fluorouracil.

Synthesis_Route_2 Chloroacetamide Chloroacetamide Fluoroacetonitrile Fluoroacetonitrile Chloroacetamide->Fluoroacetonitrile 1. KF 2. Dehydration Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate Fluoroacetonitrile->Potassium (Z)-2-cyano-2-fluoroethenolate Claisen Condensation Intermediate Intermediate Potassium (Z)-2-cyano-2-fluoroethenolate->Intermediate Guanidine Carbonate, NaOMe This compound This compound Intermediate->this compound Diazotization/ Hydrolysis

Caption: Reaction scheme for the synthesis of this compound from Chloroacetamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reagent_Addition->Reaction_Monitoring Workup Reaction Work-up Reaction_Monitoring->Workup Isolation Crude Product Isolation Workup->Isolation Recrystallization Recrystallization Isolation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Analytical_Testing Analytical Testing (HPLC, NMR, MS) Filtration_Drying->Analytical_Testing Final_Product Final_Product Analytical_Testing->Final_Product

Caption: General experimental workflow for synthesis, purification, and analysis.

References

Application of 5-Fluoropyrimidin-4-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Fluoropyrimidin-4-amine in the synthesis of kinase inhibitors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compounds, making this compound a valuable starting material.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The pyrimidine core, being a bioisostere of the purine ring of ATP, serves as a privileged scaffold for designing such inhibitors. This compound offers a versatile platform for synthesizing potent and selective kinase inhibitors through various chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functionalities to optimize target engagement and pharmacokinetic properties.

This document focuses on the application of this compound in the synthesis of inhibitors for key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Signaling Pathways

Kinase inhibitors exert their therapeutic effects by modulating specific signaling cascades. Understanding these pathways is critical for rational drug design and interpreting biological data.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling is a common driver in various cancers.[1]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified EGFR Signaling Pathway
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[4] Ligand binding (e.g., VEGF-A) activates downstream signaling, including the RAS/MAPK and PI3K/Akt/mTOR pathways, which promote endothelial cell proliferation, migration, and survival.[5] Inhibition of VEGFR signaling is a crucial strategy in cancer therapy to suppress tumor angiogenesis.[4]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Autophosphorylation RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Ligand VEGF Ligand->VEGFR Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 2: Simplified VEGFR-2 Signaling Pathway

Data Presentation: Inhibitory Activity

The following table summarizes the inhibitory activities (IC50) of representative pyrimidine-based kinase inhibitors. While direct synthesis from this compound is not always explicitly detailed in the literature, these examples showcase the potency of structurally related compounds.

Compound ClassTarget Kinase(s)IC50 (nM)Reference
DianilinopyrimidinesEGFR0.56 µM - 2.46 µM[6]
5-Trifluoromethylpyrimidine DerivativesEGFR91 nM[7]
Pyrimidine-5-carbonitrile DerivativesEGFR8.29 nM[2]
Furo[2,3-d]pyrimidine DerivativesVEGFR-221 nM - 47 nM[8]
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Potent Inhibition[9]

Experimental Protocols

The synthesis of kinase inhibitors from this compound often involves an initial activation step, such as chlorination, followed by cross-coupling reactions to build the final molecule.

Synthetic Workflow

A general synthetic workflow for the preparation of pyrimidine-based kinase inhibitors from this compound is depicted below.

Synthetic_Workflow Start This compound Intermediate1 2-Chloro-5-fluoropyrimidin-4-amine Start->Intermediate1 Chlorination FinalProduct Kinase Inhibitor Intermediate1->FinalProduct Cross-Coupling Reaction Intermediate2 Coupling Partner (e.g., Arylboronic Acid or Amine) Intermediate2->FinalProduct

Figure 3: General Synthetic Workflow
Protocol 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine

This protocol describes the chlorination of a pyrimidine precursor, a key step to enable subsequent cross-coupling reactions. While the direct chlorination of this compound is not explicitly detailed, a similar transformation starting from 5-fluorouracil is reported.[10]

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl3)

  • Tertiary amine catalyst (e.g., Triethylamine)

  • Ice

  • Water

Procedure:

  • To a clean, dry round-bottom flask, add phosphorus oxychloride (4 eq) and the tertiary amine catalyst (catalytic amount) at room temperature under stirring.

  • After 10 minutes, add 5-fluorouracil (1 eq) portion-wise to the mixture at room temperature. Control any exothermic reaction by placing the flask in an ice-water bath.

  • Stir the mixture at room temperature for 20 minutes and then slowly raise the temperature to 106-110 °C for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mass to room temperature and pour it into ice-cold water under vigorous stirring.

  • Adjust the pH of the solution to 8 with a suitable base.

  • Stir the resulting mixture for 15 minutes.

  • Filter the obtained solid, wash with water, and dry to yield the chlorinated pyrimidine intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chlorinated pyrimidine intermediate with an arylboronic acid.[11]

Materials:

  • 2-Chloro-5-fluoropyrimidin-4-amine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., Potassium phosphate, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-chloro-5-fluoropyrimidin-4-amine derivative, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an amine with a chlorinated pyrimidine intermediate.[12]

Materials:

  • 2-Chloro-5-fluoropyrimidin-4-amine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas.

  • Add the anhydrous solvent, followed by the chlorinated pyrimidine derivative and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the fluorinated pyrimidine scaffold.

References

Application Notes and Protocols for High-Throughput Screening of 5-Fluoropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-Fluoropyrimidin-4-amine represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. The fluorine substitution at the 5-position of the pyrimidine ring can enhance binding affinity and metabolic stability, making these derivatives attractive candidates for targeting various protein kinases implicated in cancer cell proliferation and survival. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of these compounds to identify initial "hit" molecules that modulate the activity of specific biological targets.

This document provides detailed application notes and protocols for conducting HTS campaigns with this compound derivatives. It covers both biochemical and cell-based assays, offering methodologies to assess target engagement, cellular potency, and mechanisms of action. All quantitative data from cited examples are summarized in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Data Presentation: In Vitro Activity of Pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives, including those with a fluoro-pyrimidine scaffold, against various kinases and cancer cell lines. This data serves as a benchmark for hit validation and lead optimization in HTS campaigns.

Table 1: Biochemical Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 Aurora A9.3[1]
Aurora B2.8[1]
Compound 30 FLT3-WT≤ 25[2]
FLT3-D835Y≤ 25[2]
CHK1≤ 25[2]
IRAK4864.60[2]
P70S6K834.85[2]
CDK2833.50[2]
Aurora A1863.50[2]
Compound 8h PLK46.7[3]

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 22 HeLaCervical Carcinoma0.89[1]
A549Lung Carcinoma1.35[1]
MCF-7Breast Carcinoma11.41[1]
HCT116Colon Carcinoma1.05[1]
Compound 30 MV4-11Acute Myeloid Leukemia<0.004[2]
Compound 8h MCF-7Breast Carcinoma0.0067 (as PLK4 Kinase inhibitor)[3]
MDA-MB-231Breast CarcinomaNot specified[3]
BT474Breast CarcinomaNot specified[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of this compound derivatives against a purified kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound derivative library (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate using an acoustic liquid handler.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Assay Buffer.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Prepare an ATP solution in Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay (MTT Assay)

Objective: To assess the effect of this compound derivatives on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified incubator.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth.[4][5][6][7] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[4][5][6][7] Many kinase inhibitors, including those based on the pyrimidine scaffold, exert their anti-cancer effects by targeting components of this pathway.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate this compound derivatives as kinase inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays Compound_Library This compound Derivative Library Primary_HTS Primary HTS (e.g., Biochemical Kinase Assay) Single Concentration Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Cellular_Assay Cell-Based Assay (e.g., Anti-proliferative Assay) Dose_Response->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical high-throughput screening workflow.

References

Application Notes and Protocols: 5-Fluoropyrimidin-4-amine in the Synthesis of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine, commonly known as 5-fluorocytosine, is a critical building block in the synthesis of a significant class of antiviral nucleoside analogs. The strategic incorporation of a fluorine atom at the C-5 position of the pyrimidine ring often enhances the metabolic stability and biological activity of the resulting nucleosides.[1][2] These analogs primarily exert their antiviral effects by acting as chain terminators or inhibitors of viral polymerases after intracellular conversion to their active triphosphate forms.[1][3] This document provides detailed application notes and protocols for the synthesis and evaluation of antiviral nucleoside analogs derived from this compound, with a focus on Emtricitabine (FTC), a widely used anti-HIV drug.

Data Presentation: Antiviral Activity of 5-Fluorocytosine Nucleoside Analogs

The following tables summarize the in vitro antiviral activity of key nucleoside analogs synthesized from 5-fluorocytosine. The data is presented to facilitate comparison of their potency and cytotoxicity.

Table 1: Anti-HIV Activity of Emtricitabine (FTC)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Emtricitabine (FTC)HIV-1Lymphoblastoid cells0.007 - 0.075>100>1333 - >14285[4]
Emtricitabine (FTC)HIV-2VariousStrain specific>100-[4]
Myristoylated FTCHIV-1CCRF-CEM0.07 - 3.7>100>27 - >1428[5]

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Table 2: Anti-HBV and Anti-HIV Activity of β-L-2',3'-Dideoxy-5-fluorocytidine (β-L-FddC)

CompoundVirusInhibition at 1 µMAnti-HIV-1 Activity OrderMitochondrial DNA Synthesis Inhibition (IC50)Reference
β-L-FddCHBV>90%β-L-FddC > ddC>100 µM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key antiviral nucleoside analogs starting from this compound.

Protocol 1: Synthesis of Emtricitabine (FTC) via Chiral Resolution and Glycosylation

This protocol describes a common industrial synthesis of Emtricitabine, which involves the coupling of silylated 5-fluorocytosine with a chiral oxathiolane intermediate.[7][8]

Step 1: Silylation of 5-Fluorocytosine

  • To a suspension of 5-fluorocytosine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add hexamethyldisilazane (HMDS, ~2.0 equivalents).

  • Add a catalytic amount of a silylating agent catalyst, such as methanesulphonic acid or ammonium sulfate.

  • Reflux the mixture for 3-4 hours until the 5-fluorocytosine is completely dissolved and the solution is clear.

  • Remove the solvent and excess HMDS under vacuum to obtain the silylated 5-fluorocytosine as a residue. This is typically used in the next step without further purification.

Step 2: Glycosylation with Chiral Oxathiolane Intermediate

  • Dissolve the silylated 5-fluorocytosine from Step 1 in an anhydrous aprotic solvent like dichloromethane or toluene.

  • In a separate flask, dissolve the chiral oxathiolane intermediate, (2R,5S)-5-acetoxy-2-(menthyloxycarbonyl)-1,3-oxathiolane (1.0 equivalent), in the same anhydrous solvent.

  • Cool the silylated 5-fluorocytosine solution to 0-5 °C.

  • Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), to the cooled solution.

  • Add the solution of the chiral oxathiolane intermediate dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

Step 3: Deprotection and Isolation of Emtricitabine

  • Dissolve the crude product from Step 2 in methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH4), in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of acetone.

  • Neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield Emtricitabine.

Protocol 2: Synthesis of 2',3'-Dideoxy-5-fluorocytidine (ddFC)

This protocol outlines a general method for the synthesis of 2',3'-dideoxy nucleoside analogs.

Step 1: Silylation of 5-Fluorocytosine

Follow the procedure described in Protocol 1, Step 1.

Step 2: Glycosylation with a Protected 2,3-Dideoxyribose Derivative

  • Dissolve the silylated 5-fluorocytosine in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Add a protected 2,3-dideoxyribose derivative, for example, 1-O-acetyl-5-O-benzoyl-2,3-dideoxy-D-ribofuranose.

  • Add a Lewis acid catalyst (e.g., TMSOTf or SnCl4) at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • After completion, work up the reaction as described in Protocol 1, Step 2.

Step 3: Deprotection

  • Dissolve the protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature in a sealed vessel for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain 2',3'-dideoxy-5-fluorocytidine.

Visualizations

The following diagrams illustrate the key synthetic and mechanistic pathways.

Synthesis_of_Emtricitabine cluster_0 Silylation cluster_1 Glycosylation cluster_2 Deprotection 5-Fluorocytosine 5-Fluorocytosine Silylated_5FC Silylated 5-Fluorocytosine 5-Fluorocytosine->Silylated_5FC HMDS, catalyst Coupled_Product Coupled Product Silylated_5FC->Coupled_Product Lewis Acid Chiral_Oxathiolane Chiral Oxathiolane Intermediate Chiral_Oxathiolane->Coupled_Product Emtricitabine Emtricitabine Coupled_Product->Emtricitabine NaBH4, MeOH

Caption: Synthetic workflow for Emtricitabine (FTC).

Intracellular_Activation_and_Mechanism_of_Action cluster_0 Intracellular Activation cluster_1 Mechanism of Action FTC Emtricitabine (FTC) FTC_MP FTC-Monophosphate FTC->FTC_MP Cellular Kinases FTC_DP FTC-Diphosphate FTC_MP->FTC_DP Cellular Kinases FTC_TP FTC-Triphosphate (Active Form) FTC_DP->FTC_TP Cellular Kinases Viral_RT Viral Reverse Transcriptase FTC_TP->Viral_RT Competitive Inhibition Chain_Termination Chain Termination FTC_TP->Chain_Termination Incorporation Viral_DNA_Synthesis Viral DNA Synthesis Viral_RT->Viral_DNA_Synthesis dCTP dCTP (Natural Substrate) dCTP->Viral_RT Viral_DNA_Synthesis->Chain_Termination

Caption: Intracellular activation and mechanism of action of Emtricitabine.

Conclusion

This compound is a versatile precursor for the synthesis of potent antiviral nucleoside analogs. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics. The methodologies for the synthesis of Emtricitabine can be adapted for the preparation of other 5-fluorocytosine-based nucleosides, enabling the exploration of structure-activity relationships and the identification of new drug candidates with improved efficacy and safety profiles.

References

Application Note and Protocols for the Chromatographic Purification of 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active nucleobases. As a key intermediate in the synthesis of various therapeutic agents, obtaining high-purity this compound is crucial for ensuring the quality, efficacy, and safety of the final products. Chromatographic techniques are essential for the purification of such polar heterocyclic compounds, removing impurities from the reaction mixture. This document provides detailed protocols for two common chromatographic methods: normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC), tailored for the purification of this compound.

Data Presentation

The following table summarizes the key parameters for the two proposed chromatographic purification methods for this compound.

ParameterNormal-Phase Flash ChromatographyReversed-Phase High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel (230-400 mesh)C18 (Octadecylsilane) bonded silica, e.g., Spherisorb ODS-2[1]
Mobile Phase Cyclohexane/Ethyl Acetate Gradient0.05 M Ammonium Phosphate (pH 3.5) / Acetonitrile Gradient[1]
Gradient 0% to 100% Ethyl Acetate in Cyclohexane[2]5% to 95% Acetonitrile in Ammonium Phosphate Buffer
Flow Rate Dependent on column size (e.g., 20-40 mL/min for a 40g column)1.0 mL/min for an analytical column (e.g., 4.6 mm ID)
Detection UV at 254 nmUV at 254 nm or 260 nm
Sample Preparation Dissolution in a minimal amount of dichloromethane/methanol or dry loading onto silica gel.[3]Dissolution in the initial mobile phase (e.g., 95:5 water:acetonitrile)
Typical Purity >95%>99%
Typical Yield 60-85%[2]>90%

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is designed for the purification of gram-scale quantities of this compound and is based on methods used for similar fluorinated pyrimidines.[2]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • Cyclohexane (or Hexanes), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Flash chromatography system with UV detector

  • Appropriately sized flash chromatography column

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Method A (Direct Loading): Dissolve the crude this compound in a minimal volume of a 95:5 mixture of dichloromethane and methanol.

    • Method B (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3] This method is often preferred for better resolution.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in cyclohexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with the initial mobile phase (100% cyclohexane) until a stable baseline is achieved on the UV detector.

  • Sample Loading:

    • If using Method A, carefully load the dissolved sample onto the top of the silica gel bed.

    • If using Method B, carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with 100% cyclohexane.

    • Apply a linear gradient from 0% to 100% ethyl acetate in cyclohexane over a suitable number of column volumes (e.g., 20-30).[2] The gradient can be optimized based on the separation of the target compound from its impurities as monitored by TLC.

    • Monitor the elution profile using a UV detector at 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for achieving high purity of this compound on an analytical or semi-preparative scale, adapted from general methods for fluoropyrimidine separation.[1]

Materials:

  • Partially purified or crude this compound

  • Ammonium Phosphate, monobasic

  • Acetonitrile, HPLC grade

  • Water, deionized and filtered

  • Phosphoric acid (to adjust pH)

  • HPLC system with a UV detector and fraction collector

  • C18 reversed-phase column (e.g., Spherisorb ODS-2, 5 µm particle size)[1]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.05 M ammonium phosphate solution in deionized water and adjust the pH to 3.5 with phosphoric acid.[1] Filter and degas the solution.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound sample in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

  • Elution:

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to elute any strongly retained impurities.

    • Return to the initial conditions of 5% Mobile Phase B and re-equilibrate the column for the next injection.

    • Monitor the elution at 254 nm or 260 nm.

  • Product Isolation:

    • For preparative runs, collect the fraction corresponding to the main peak of this compound.

    • Combine the collected fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.

Visualizations

Chromatographic_Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude_Sample Crude this compound Dissolution Dissolution in Solvent / Dry Loading Crude_Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration Injection Sample Injection / Loading Filtration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (TLC/HPLC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation / Lyophilization Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: General workflow for the chromatographic purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Fluorocytosine?

A1: The most prevalent synthetic routes for 5-Fluorocytosine include:

  • Synthesis from 5-Fluorouracil: This multi-step process involves the chlorination of 5-fluorouracil, followed by amination and hydrolysis.

  • Synthesis from Fluoroacetonitrile: This route starts with chloroacetamide, which is converted to fluoroacetonitrile. A subsequent Claisen-type condensation and cyclization with urea or a urea equivalent yields 5-Fluorocytosine.

  • Synthesis from 2,5-difluoro-4-chloropyrimidine: This method involves the reaction of the starting material with a proton acid and then ammonia.

  • Direct Fluorination of Cytosine: This is a more direct approach but can be challenging to control and may lead to over-fluorinated byproducts.

Q2: What is the typical purity and yield I can expect for 5-Fluorocytosine synthesis?

A2: The yield and purity of 5-Fluorocytosine are highly dependent on the chosen synthetic route and optimization of reaction conditions. The table below summarizes reported yields for different methods. Purity is often enhanced by recrystallization.

Synthetic RouteReported YieldReference
From 5-Fluorouracil64% (overall from 5-FU)[1]
From Chloroacetamide (via Fluoroacetonitrile)Up to 46% (overall)[2]
From 2,5-difluoro-4-chloropyrimidine98.1%[3]
From Methyl Fluoroacetate and Urea85-89% (final steps)[4][5]

Q3: How can I purify crude 5-Fluorocytosine?

A3: Recrystallization is a common and effective method for purifying crude 5-Fluorocytosine. Water is often used as the solvent for recrystallization[4][5]. The process typically involves dissolving the crude product in hot water, followed by cooling to induce crystallization of the purified 5-Fluorocytosine, which can then be isolated by filtration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-Fluorocytosine.

Issue 1: Low Yield in the Synthesis from 5-Fluorouracil

Possible Causes and Solutions:

  • Incomplete Chlorination: The initial step of converting 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride (POCl₃) may be incomplete.

    • Troubleshooting: Ensure anhydrous conditions, as moisture can decompose POCl₃. The reaction temperature and time are critical; a temperature of around 114°C for 2 hours has been reported to be optimal[6]. The molar ratio of 5-fluorouracil to POCl₃ is also important, with a ratio of 1:10 being suggested[6].

  • Side Reactions during Amination: The reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia can lead to the formation of regioisomers or di-substituted byproducts, reducing the yield of the desired 4-amino-2-chloro-5-fluoropyrimidine.

    • Troubleshooting: Control of the reaction temperature is crucial. The regioselectivity of the amination of 5-substituted-2,4-dichloropyrimidines is known to be sensitive to the nucleophile and reaction conditions[7][8][9]. Using aqueous ammonia and carefully controlling the temperature can favor the desired substitution at the C4 position.

  • Hydrolysis of Intermediates: The chlorinated pyrimidine intermediates can be susceptible to hydrolysis, leading to undesired hydroxy-substituted byproducts.

    • Troubleshooting: Maintain anhydrous conditions during the chlorination and amination steps. Promptly move to the next step after isolating the intermediates.

Issue 2: Formation of Byproducts in the Synthesis from Fluoroacetonitrile

Possible Causes and Solutions:

  • Thorpe-Ziegler Condensation: Fluoroacetonitrile can undergo a self-condensation reaction (Thorpe-Ziegler reaction), especially in the presence of a strong base, leading to dimeric byproducts.[2]

    • Troubleshooting: The order of addition of reagents is critical. A study suggests that adding the base (e.g., KOtBu/THF solution) dropwise to a solution of fluoroacetonitrile and the formylating agent can minimize this side reaction[2]. Lowering the reaction temperature to -10°C has also been shown to suppress side reactions[2].

  • Formation of Potassium Formate: Decomposition of the formylating agent (e.g., ethyl formate) by the base can lead to the formation of potassium formate as a significant byproduct.[2]

    • Troubleshooting: While difficult to eliminate completely, optimizing the reaction temperature and addition rate can help minimize this. The crude product containing potassium formate can often be used in the subsequent cyclization step, with purification carried out on the final 5-Fluorocytosine product.

  • Formation of Fluoroacetamide: Incomplete dehydration of fluoroacetamide during the synthesis of fluoroacetonitrile can result in its presence as an impurity.

    • Troubleshooting: Ensure the dehydration reaction goes to completion. Using an effective dehydrating agent like cyanuric chloride in dimethylformamide has been reported[10].

Issue 3: Presence of Over-Fluorinated Impurities in Direct Fluorination of Cytosine

Possible Causes and Solutions:

  • Excess Fluorinating Agent: Using an excess of the fluorinating agent (e.g., fluorine gas) to drive the reaction to completion can lead to the formation of difluorinated byproducts.[1]

    • Troubleshooting: Precise control over the stoichiometry of the fluorinating agent is essential. The use of a continuous flow reactor can offer better control over reaction parameters and minimize the formation of such impurities[1].

  • Difficult Purification: The difluorinated impurity can be challenging to separate from the desired 5-Fluorocytosine.

    • Troubleshooting: Recrystallization can be employed to remove the difluoro impurity. However, optimizing the reaction to prevent its formation is the preferred strategy[1].

Experimental Protocols

Synthesis of 5-Fluorocytosine from 2,5-difluoro-4-chloropyrimidine[3]
  • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

  • After cooling, neutralize the mixture with a 33% strength aqueous ammonia solution.

  • Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in 60 ml of water.

  • Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.

Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-Fluorouracil[6]

This is an intermediate step in the synthesis of 5-Fluorocytosine from 5-Fluorouracil.

  • React 5-fluorouracil (5-FU) with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as an acid acceptor.

  • The optimal process parameters are reported as a molar ratio of 5-FU to POCl₃ of 1:10 and a molar ratio of 5-FU to DMA of 1:1.5.

  • The reaction is carried out at a temperature of 114°C for 2 hours.

  • The product, 2,4-dichloro-5-fluoropyrimidine, can be isolated from the reaction mixture.

Visualizations

Synthesis_from_5_Fluorouracil 5-Fluorouracil 5-Fluorouracil 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-dichloro-5-fluoropyrimidine POCl3, DMA 4-amino-2-chloro-5-fluoropyrimidine 4-amino-2-chloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine->4-amino-2-chloro-5-fluoropyrimidine NH3 5-Fluorocytosine 5-Fluorocytosine 4-amino-2-chloro-5-fluoropyrimidine->5-Fluorocytosine Hydrolysis (e.g., HCl)

Caption: Synthesis pathway of 5-Fluorocytosine from 5-Fluorouracil.

Synthesis_from_Fluoroacetonitrile Chloroacetamide Chloroacetamide Fluoroacetonitrile Fluoroacetonitrile Chloroacetamide->Fluoroacetonitrile 1. KF 2. Dehydration Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate Fluoroacetonitrile->Potassium (Z)-2-cyano-2-fluoroethenolate Ethyl formate, KOtBu 5-Fluorocytosine 5-Fluorocytosine Potassium (Z)-2-cyano-2-fluoroethenolate->5-Fluorocytosine Urea or equivalent, followed by hydrolysis

Caption: Synthesis of 5-Fluorocytosine starting from Chloroacetamide.

Troubleshooting_Byproducts cluster_route1 From 5-Fluorouracil cluster_route2 From Fluoroacetonitrile 5-FU_start 5-Fluorouracil Chlorination Chlorination (POCl3) 5-FU_start->Chlorination Amination Amination (NH3) Chlorination->Amination Byproduct1 Ring-opened products 5-chloro-5-fluoro-6-hydroxy- 5,6-dihydrouracil Chlorination->Byproduct1 5-FC_end1 5-Fluorocytosine Amination->5-FC_end1 Byproduct2 Regioisomers Di-aminated products Amination->Byproduct2 FN_start Fluoroacetonitrile Condensation Condensation FN_start->Condensation Cyclization Cyclization Condensation->Cyclization Byproduct3 Thorpe-Ziegler product Potassium formate Fluoroacetamide Condensation->Byproduct3 5-FC_end2 5-Fluorocytosine Cyclization->5-FC_end2

Caption: Common side reactions and byproducts in 5-Fluorocytosine synthesis.

References

Technical Support Center: Purification of 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluoropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenges in purifying this compound stem from its chemical properties as a polar aromatic amine. Key difficulties include:

  • High Polarity: Its polarity can lead to poor solubility in common non-polar organic solvents and strong adsorption to silica gel, causing streaking and poor separation during column chromatography.

  • Potential for "Oiling Out": During recrystallization, the compound may separate as an oil instead of forming crystals, especially if the solution is too concentrated or cooled too quickly.[1]

  • Acid Sensitivity: As an amine, the compound is basic and can interact with acidic silica gel, potentially leading to degradation or irreversible adsorption.[2]

  • Thermosensitivity and Stability: Amines can be susceptible to oxidation and degradation at elevated temperatures or under certain pH conditions.[3] While specific data for this compound is limited, related compounds like 5-fluorouracil show pH-dependent stability.[4]

Q2: How can I improve the yield and purity during the recrystallization of this compound?

To enhance recrystallization outcomes, consider the following strategies:

  • Solvent Selection: Choose a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common choices for polar amines include alcohols (ethanol, isopropanol), ethyl acetate, or mixtures with water.[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[1][7]

  • Seed Crystals: If available, adding a small seed crystal of pure this compound to the cooled solution can induce crystallization.[1]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7]

Q3: My this compound is streaking on the silica gel column. How can I prevent this?

Streaking during column chromatography is a common issue with amines due to their interaction with the acidic silica gel.[2] To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce strong interactions with your compound.[2][8]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which are more compatible with basic compounds.[2][9]

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like water, acetonitrile, or methanol, reverse-phase chromatography on a C18 column can be an effective alternative.[9]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Troubleshooting Strategy
"Oiling out" Solution is too concentrated.Reheat the mixture and add a small amount of hot solvent to dilute the solution.[1][7]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Improper solvent choice.Experiment with different solvent systems, such as a mixture of a "good" and a "poor" solvent.[1]
Low Crystal Yield Too much solvent was used.Concentrate the filtrate and attempt a second crystallization.[5]
The compound is significantly soluble in the cold solvent.Ensure the solvent is thoroughly chilled in an ice bath before filtering the crystals. Use a minimal amount of ice-cold solvent for washing.[5]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
No Crystals Form Solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.[7]
Nucleation is inhibited.Try adding a seed crystal or scratching the inside of the flask with a glass rod.[7]
Column Chromatography
Problem Potential Cause Troubleshooting Strategy
Compound Streaking Strong interaction with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2][8]
Inappropriate stationary phase.Use a more suitable stationary phase like basic or neutral alumina, or amine-functionalized silica.[2][9]
Poor Separation Incorrect eluent polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[10]
Column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.[11]
Sample was loaded improperly.Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading. For poorly soluble samples, consider dry loading.[8]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[12]
Irreversible adsorption to the stationary phase.Use a deactivated stationary phase (e.g., with triethylamine) or switch to a different type of chromatography (e.g., reverse-phase).[2][8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[10] A common eluent for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the eluent to prevent streaking.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method). Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble in the eluent, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column (dry loading).[8]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry_recryst Dry Pure Crystals filter->dry_recryst end_product Purified This compound dry_recryst->end_product chrom_start Crude Product load Load onto Column chrom_start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry_chrom Dry Pure Product evaporate->dry_chrom dry_chrom->end_product start Start with Crude This compound start->recryst_start start->chrom_start

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization_issues Recrystallization Problems cluster_chromatography_issues Chromatography Problems start Purification Issue Identified oiling_out Oiling Out start->oiling_out Issue? low_yield_recryst Low Yield start->low_yield_recryst Issue? no_crystals No Crystals start->no_crystals Issue? streaking Streaking start->streaking Issue? poor_separation Poor Separation start->poor_separation Issue? no_elution No Elution start->no_elution Issue? solution1 Adjust Concentration Slow Cooling Rate oiling_out->solution1 Solution solution2 Reduce Solvent Volume Use Ice-Cold Wash low_yield_recryst->solution2 Solution solution3 Concentrate Solution Add Seed Crystal no_crystals->solution3 Solution solution4 Add Triethylamine Use Alumina streaking->solution4 Solution solution5 Optimize Eluent (TLC) Repack Column poor_separation->solution5 Solution solution6 Increase Eluent Polarity Use Deactivated Silica no_elution->solution6 Solution

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing Reaction Yield for 5-Fluoropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoropyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are several established synthetic routes for this compound. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Three common approaches are:

  • From a β-Fluoroenolate Salt: This method involves the cyclocondensation of a potassium (Z)-2-cyano-2-fluoroethenolate with an appropriate amidine hydrochloride.[1] This route is often favored for its mild reaction conditions and good to excellent yields with a variety of substrates.

  • From 5-Fluorouracil: This is a multi-step process that typically involves the chlorination of 5-Fluorouracil to form 2,4-dichloro-5-fluoropyrimidine, followed by a selective amination at the 4-position.[2][3][4]

  • From Ethyl Fluoroacetate and Formamidine: This approach involves the condensation of ethyl fluoroacetate with a formylating agent, followed by cyclization with formamidine.

Q2: I am observing a low yield in my reaction. What are the general parameters I should investigate?

Low reaction yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities or moisture can lead to side reactions and decreased yield.[5][6]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Each synthetic route has an optimal set of conditions that should be carefully controlled.[5][7]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

  • Inert Atmosphere: Many organic reactions, especially those involving organometallic reagents or sensitive intermediates, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis from β-Fluoroenolate Salt

Q: My reaction of potassium (Z)-2-cyano-2-fluoroethenolate with an amidine hydrochloride is resulting in a low yield of this compound. What are the potential causes and solutions?

Possible Causes and Solutions:

  • Decomposition of the Fluoroenolate Salt: The potassium (Z)-2-cyano-2-fluoroethenolate starting material can be sensitive to moisture and prolonged storage.

    • Solution: Use freshly prepared or properly stored enolate salt. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The enolate salt may contain potassium formate as an impurity, which could affect the reaction.[1]

  • Suboptimal Reaction Temperature: While the reaction is generally performed at room temperature, some amidines may require gentle heating to proceed efficiently.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C) and continue monitoring for product formation and potential decomposition.

  • Amidine Salt Quality: The purity of the amidine hydrochloride is crucial. The presence of impurities or a different counter-ion can affect the reaction outcome.

    • Solution: Use high-purity amidine hydrochloride. It has been shown that hydrochloride salts generally provide the highest yields in this reaction.[1]

  • Formation of Side Products: With certain substituted amidines, side reactions can occur. For example, with a 4-hydroxyphenyl substituted benzamidine, competing polymerization of the enolate can lead to a moderate yield.[1][8]

    • Solution: Analyze the crude reaction mixture by LC-MS to identify any major side products. If polymerization is suspected, consider adding the enolate solution slowly to the amidine solution to maintain a low concentration of the enolate.

Issue 2: Incomplete Conversion or Multiple Products in the Synthesis from 5-Fluorouracil

Q: I am attempting to synthesize this compound starting from 5-Fluorouracil, but I am observing incomplete conversion of my intermediate or the formation of multiple products during the amination step. What should I do?

Possible Causes and Solutions:

  • Inefficient Chlorination: The initial chlorination of 5-Fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a critical step. Incomplete chlorination will result in a mixture of starting material and chlorinated intermediates.

    • Solution: Ensure the use of a suitable chlorinating agent (e.g., phosphorus oxychloride) and an appropriate base (e.g., N,N-dimethylaniline).[2][4] Optimize the reaction temperature and time to drive the reaction to completion.

  • Lack of Regioselectivity during Amination: The amination of 2,4-dichloro-5-fluoropyrimidine can potentially occur at both the C2 and C4 positions.

    • Solution: The amination at the C4 position is generally more facile. Controlling the reaction temperature is key to achieving high regioselectivity. Running the reaction at a lower temperature will favor substitution at the C4 position.

  • Formation of Di-aminated Product: Using an excess of the aminating agent or prolonged reaction times can lead to the formation of the 2,4-diamino-5-fluoropyrimidine.

    • Solution: Carefully control the stoichiometry of the aminating agent (e.g., ammonia). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is the major component.

  • Hydrolysis of Chloro-substituent: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine.

    • Solution: Use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere.

Data Presentation

Table 1: Yield of 2-Substituted-5-Fluoropyrimidin-4-amines from Potassium (Z)-2-cyano-2-fluoroethenolate and Amidine Hydrochlorides. [1][8]

R (in R-C(=NH)NH₂)Yield (%)
H85
NH₂94
Methyl93
Cyclopropyl81
tert-Butyl88
Phenyl93
4-Methylphenyl99
4-Methoxyphenyl95
4-Hydroxyphenyl69
4-Nitrophenyl98
4-Chlorophenyl93
4-Bromophenyl97

Experimental Protocols

Protocol 1: Synthesis of this compound from Potassium (Z)-2-cyano-2-fluoroethenolate and Formamidine Hydrochloride[1]
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve formamidine hydrochloride (1.0 mmol) in anhydrous methanol (5 mL) under an argon atmosphere.

  • Addition of Fluoroenolate: To the stirred solution, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 mmol) portionwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[3][4]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5-Fluorouracil (1.0 mol).

  • Addition of Reagents: Add phosphorus oxychloride (2.5 mol) to the flask. Slowly add N,N-dimethylaniline (2.0 mol) through the dropping funnel while stirring.

  • Reaction Conditions: Heat the reaction mixture to 114 °C and maintain this temperature for 2 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4-dichloro-5-fluoropyrimidine can be further purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: From β-Fluoroenolate Salt cluster_route2 Route 2: From 5-Fluorouracil start1 Potassium (Z)-2-cyano-2-fluoroethenolate + Amidine Hydrochloride reaction1 Cyclocondensation in Methanol, RT start1->reaction1 workup1 Solvent Evaporation reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 5-Fluorouracil chlorination Chlorination (POCl₃, DMA) start2->chlorination intermediate 2,4-Dichloro-5-fluoropyrimidine chlorination->intermediate amination Selective Amination (NH₃) intermediate->amination workup2 Extraction & Solvent Removal amination->workup2 purification2 Distillation/Recrystallization workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflows for this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield of This compound reagent_purity Check Purity of Starting Materials (Amidine, Enolate, etc.) start->reagent_purity Possible Cause temp Optimize Temperature start->temp Possible Cause lcms Analyze Crude Mixture by LC-MS start->lcms Possible Cause reagent_dryness Ensure Anhydrous Conditions reagent_purity->reagent_dryness solution Improved Yield reagent_dryness->solution time Adjust Reaction Time temp->time solvent Screen Different Solvents time->solvent solvent->solution side_product_id Identify Major Side Products lcms->side_product_id mitigation Modify Conditions to Minimize Side Product Formation side_product_id->mitigation mitigation->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Stability and degradation pathways of 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 5-Fluoropyrimidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the handling and use of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Degradation of Compound in Solution - Hydrolysis: The compound may be susceptible to hydrolysis, especially under acidic or basic conditions. - Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. - Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. - Incompatible Solvent: The solvent may react with the compound.- pH Control: Buffer the solution to a neutral pH (around 7). If the compound's pKa is known, select a pH that maintains its most stable form. - Light Protection: Store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under reduced light conditions.[1] - Inert Atmosphere: For long-term storage or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). - Solvent Selection: Use high-purity, degassed solvents. Test for solvent compatibility in a small-scale experiment before proceeding with larger quantities.
Inconsistent Experimental Results - Compound Instability: The compound may be degrading over the course of the experiment. - Inaccurate Concentration: Degradation may lead to a lower effective concentration of the active compound. - Formation of Active Degradants: Degradation products may have their own biological or chemical activity, interfering with the experiment.- Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. - Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the parent compound and detect the presence of degradation products throughout the experiment. - Characterize Degradants: If degradation is observed, attempt to identify the major degradation products and assess their potential impact on the experimental outcome.
Precipitation of Compound from Solution - Low Solubility: The compound may have limited solubility in the chosen solvent. - Temperature Effects: Solubility can be temperature-dependent. Cooling of a saturated solution may cause precipitation.[1] - pH-Dependent Solubility: The protonation state of the amine group can affect solubility.- Solubility Assessment: Determine the solubility of the compound in various solvents and at different pH values. - Co-solvents: Consider the use of a co-solvent system to improve solubility. - Temperature Control: Maintain a constant temperature during the experiment. If a solution needs to be stored at a lower temperature, ensure the concentration is below the saturation point at that temperature. - pH Adjustment: Adjust the pH of the solution to a range where the compound is most soluble.
Discoloration of Solid Compound or Solutions - Oxidation: Exposure to air and/or light can cause oxidation, leading to colored byproducts. - Impurities: The presence of impurities from synthesis or degradation can cause discoloration.- Proper Storage: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place.[2][3][4] - Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere. - Purification: If discoloration is significant, re-purification of the compound may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

1. What are the optimal storage conditions for solid this compound?

Based on general guidelines for aminopyrimidines, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][3][4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

2. How should I prepare and store solutions of this compound?

It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, degassed solvent and store the solution in a tightly sealed, light-protected container at a low temperature (e.g., 2-8 °C). The stability in solution is highly dependent on the solvent, pH, and temperature, so a preliminary stability study is advisable for long-term experiments.

3. What are the likely degradation pathways for this compound?

While specific data for this compound is limited, analogous compounds like 5-fluorouracil suggest potential degradation pathways including:

  • Hydrolysis: The amine group can be susceptible to hydrolysis, potentially leading to the formation of 5-fluoropyrimidin-4-ol.

  • Oxidation: The pyrimidine ring and the amino group can be sites of oxidation, leading to a variety of degradation products.[5]

  • Photodegradation: Exposure to UV light can induce complex degradation pathways.

4. What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and detecting degradation products.[6][7] The method should be validated to ensure it can separate the parent compound from any potential degradants.

5. Are there any known incompatibilities for this compound?

As an aminopyrimidine, it should be considered incompatible with strong oxidizing agents and strong acids.[2] Reactions with these substances can lead to rapid degradation or the formation of hazardous byproducts.

Data Presentation: Stability of Analogous Fluoropyrimidines

The following tables summarize stability data for 5-fluorouracil (5-FU), a structurally related compound, under various stress conditions. This data can serve as a valuable reference for predicting the stability of this compound.

Table 1: Thermal and pH-Dependent Degradation of 5-Fluorouracil

ConditionTemperature (°C)pHDegradation (%)Reference
Thermal275-Mild Degradation[8][9]
Thermal285-Major Degradation[8][9]
Acidic Hydrolysis-Acidic~22%[8]
Alkaline Hydrolysis-Alkaline~97%[8]

Table 2: Oxidative Degradation of 5-Fluorouracil

Oxidizing AgentConditionDegradation (%)Reference
Potassium PermanganatepH 7.4Rapid Oxidation[5]
Hydrogen PeroxideUV irradiationVariable[10]

Table 3: Photostability of 5-Fluorouracil

Light SourceConditionObservationReference
UV Irradiation-Stable[8]
Darkness21°C<2% degradation after 7 days[1]
Darkness21°C~10% degradation after 14 days[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60-80°C for a specified time. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 105°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of polar heterocyclic compounds.

  • Mobile Phase Selection:

    • Start with a simple mobile phase, such as a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer, pH 7).

    • Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and its degradation products.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer and use this wavelength for detection.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is crucial to ensure that the method can distinguish the analyte from its degradation products.

Visualizations

Potential Degradation Pathways

Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O / H+ or OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation 5-Fluoropyrimidin-4-ol 5-Fluoropyrimidin-4-ol Hydrolysis->5-Fluoropyrimidin-4-ol Oxidized Products Oxidized Products Oxidation->Oxidized Products Photolytic Products Photolytic Products Photodegradation->Photolytic Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Stability Assessment Acid Acid HPLC_Method Develop Stability-Indicating HPLC Method Acid->HPLC_Method Base Base Base->HPLC_Method Oxidation Oxidation Oxidation->HPLC_Method Heat Heat Heat->HPLC_Method Light Light Light->HPLC_Method Analyze_Samples Analyze Stressed Samples HPLC_Method->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Assess_Stability Assess Intrinsic Stability Identify_Degradants->Assess_Stability Determine_Pathways Determine Degradation Pathways Assess_Stability->Determine_Pathways Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Workflow for conducting a forced degradation study.

Logical Relationship for Troubleshooting Degradation

Troubleshooting Logic Start Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Freshness) Check_Storage->Check_Solution_Prep OK Optimize_Storage Optimize Storage Check_Storage->Optimize_Storage Not OK Check_Experimental_Conditions Review Experimental Conditions (Reagents, Temp, Duration) Check_Solution_Prep->Check_Experimental_Conditions OK Optimize_Solution Optimize Solution Prep Check_Solution_Prep->Optimize_Solution Not OK Optimize_Experiment Modify Experiment Check_Experimental_Conditions->Optimize_Experiment Not OK Re-analyze Re-analyze for Stability Check_Experimental_Conditions->Re-analyze OK Optimize_Storage->Re-analyze Optimize_Solution->Re-analyze Optimize_Experiment->Re-analyze

Caption: A logical approach to troubleshooting unexpected degradation.

References

Technical Support Center: 5-Fluoropyrimidin-4-amine (5-Fluorocytosine) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoropyrimidin-4-amine, commonly known as 5-Fluorocytosine (5-FC).

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluorocytosine (5-FC) and what are its primary applications in research?

A1: 5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog, is a synthetic antimycotic prodrug.[1] In susceptible fungal cells, it is converted to the anticancer drug 5-fluorouracil (5-FU).[1][2] This conversion is catalyzed by the enzyme cytosine deaminase, which is present in fungi but not in mammalian cells, providing a degree of selectivity.[2] 5-FU is then further metabolized, leading to the inhibition of both DNA and RNA synthesis, ultimately causing cell death.[2] In research, 5-FC is widely used in antifungal susceptibility testing, studies of fungal resistance mechanisms, and in gene-directed enzyme prodrug therapy (GDEPT) systems where the cytosine deaminase gene is introduced into cancer cells to sensitize them to 5-FC.

Q2: How should I prepare and store 5-Fluorocytosine stock solutions?

A2: For long-term storage, 5-FC should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[3]

To prepare a stock solution, 5-FC can be dissolved in DMSO; however, its solubility is relatively low (approximately 0.2 mg/mL).[3] For aqueous solutions, 5-FC has a solubility of about 0.5 mg/mL in PBS (pH 7.2).[3] It is not recommended to store aqueous solutions for more than one day.[3] To prepare a 10 mg/mL stock solution in water, you can add 10g of 5-FC to 800 mL of distilled water, bring the volume to 1 L, and incubate at 37°C for 2 hours with intermittent mixing until dissolved.[4] This solution should be filter-sterilized and used immediately or aliquoted and stored at -20°C.[4]

Q3: My 5-FC solution appears to have low activity in my in vitro assay. What could be the cause?

A3: The in vitro activity of 5-FC can be significantly influenced by the composition of the culture medium.[5] The presence of partially degraded biological substances, such as peptones and yeast extracts, can inhibit its activity due to competitive inhibition by natural analogues.[5] Additionally, the pH of the medium plays a crucial role; the antifungal activity of 5-FC increases at a lower pH (e.g., pH 5.0) and decreases at a higher pH (e.g., pH 7.0).[6][7] Some buffers, like MOPS-Tris, have also been shown to inhibit 5-FC activity.[8] Ensure you are using a defined, synthetic medium and that the pH is optimized for your experimental setup.

Q4: Can 5-Fluorocytosine degrade, and how can I detect potential degradation?

A4: Yes, 5-FC can degrade to 5-Fluorouracil (5-FU), which is a potent cytotoxic agent.[1] This degradation can occur during storage, upon sterilization of solutions, or be catalyzed by microbial contamination (e.g., mycoplasma in cell culture).[2] The presence of 5-FU in your 5-FC stock can lead to unexpected cytotoxicity in control cells. The most common method for detecting and quantifying 5-FU contamination is High-Performance Liquid Chromatography (HPLC).[9][10][11]

Troubleshooting Guides

Analytical Instrumentation

Issue: Inconsistent or problematic results in HPLC analysis.

Here are some common HPLC issues and their solutions when analyzing 5-FC:

ProblemPotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols).- Use a buffered mobile phase to maintain a consistent pH.[12]- Employ an end-capped column to minimize silanol interactions.[12]- Reduce the injection volume or dilute the sample to avoid column overload.[13]
Ghost Peaks Contamination of the mobile phase, carryover from previous injections, or contaminated vials.[12][14]- Run blank injections to identify the source of the ghost peaks.[15]- Use fresh, HPLC-grade solvents for your mobile phase.[12]- Implement a robust needle wash protocol between injections.[12]- Ensure all glassware and vials are thoroughly cleaned.[12]
Retention Time Shifts Changes in mobile phase composition, flow rate, or column temperature.- Verify the correct preparation of the mobile phase.[15]- Check the pump for leaks and ensure a stable flow rate.[15]- Use a column oven to maintain a consistent temperature.[15]
Poor Resolution between 5-FC and 5-FU Suboptimal mobile phase or column chemistry.- An isocratic mobile phase of formic acid-water (1:99 v/v) with a C18 column has been shown to effectively separate 5-FC and its metabolites.

Issue: Ambiguous results in NMR or Mass Spectrometry analysis.

Here's how to approach common issues in NMR and MS for 5-FC:

ProblemPotential CauseTroubleshooting Steps
Unexpected Peaks in 1H NMR Spectrum Impurities from the synthesis process, degradation products (5-FU), or residual solvents.- Compare your spectrum to a reference spectrum of pure 5-FC. The 1H NMR spectrum of 5-FC typically shows a characteristic signal for the proton at the 6-position of the pyrimidine ring.[16]- Consult tables of common NMR solvent and impurity chemical shifts.- Spike your sample with a small amount of pure 5-FU to confirm its presence.
Unidentified m/z Peaks in Mass Spectrum Adduct formation, fragmentation, or presence of metabolites.- In positive ion mode ESI-MS, look for the protonated molecular ion [M+H]+. Other common adducts include sodium [M+Na]+ and potassium [M+K]+.[17]- In negative ion mode, look for the deprotonated molecular ion [M-H]-.[18]- Analyze the fragmentation pattern to identify characteristic losses. For example, the loss of HNCO is a common fragmentation pathway for pyrimidines.
In Vitro Experiments

Issue: High background cytotoxicity in control cells (not expressing cytosine deaminase).

Potential CauseTroubleshooting Steps
5-FU Contamination in 5-FC Stock The presence of the cytotoxic 5-FU in your 5-FC reagent can cause toxicity in control cells.
Mycoplasma Contamination Mycoplasma can metabolize 5-FC to 5-FU, leading to unexpected cytotoxicity.[2]
Intrinsic Cell Line Sensitivity Some cell lines may have a low level of intrinsic sensitivity to 5-FC.

Issue: Inconsistent or no cytotoxic effect in cytosine deaminase-expressing cells.

Potential CauseTroubleshooting Steps
Suboptimal 5-FC Concentration The effective concentration of 5-FC can vary between cell lines.
Degradation of 5-FC Solution 5-FC solutions, especially aqueous ones, can degrade over time.
Low or Inconsistent Cytosine Deaminase (CD) Expression Inconsistent expression of the CD enzyme will lead to variable conversion of 5-FC to 5-FU.
Cell Line Resistance to 5-FU The parental cell line may be inherently resistant to the active drug, 5-FU.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of the 5-FC/CD system by measuring the metabolic activity of the cells.

Materials:

  • CD-expressing cells and parental control cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • 5-Fluorocytosine (5-FC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed both CD-expressing and parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2]

  • Incubate for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of 5-FC in complete medium.

  • Remove the medium from the wells and add 100 µL of the 5-FC dilutions. Include wells with medium only as a blank and wells with cells but no 5-FC as a negative control.[2]

  • Incubate the plate for 48-72 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the untreated control.[2]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • Yeast isolate to be tested

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 5-Fluorocytosine (5-FC) powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare 5-FC Stock Solution: Prepare a stock solution of 5-FC in water.

  • Prepare Inoculum: From a fresh culture, prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.

  • Prepare 5-FC Dilutions: Perform serial twofold dilutions of 5-FC in RPMI 1640 in the 96-well plate. The final concentration range should typically cover 0.125 to 64 µg/mL.

  • Inoculate Plate: Add the diluted yeast inoculum to each well containing the 5-FC dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[19]

  • Reading MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 5-FC that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

Data Summary

Table 1: Solubility of 5-Fluorocytosine

SolventSolubilityReference
DMSO~0.2 mg/mL[3]
PBS (pH 7.2)~0.5 mg/mL[3]
Water1.5 g/100 mL (15 mg/mL) at 25°C[20]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ReagentTypical Concentration RangeNotesReference
5-Fluorocytosine (5-FC) 10 - 1000 µg/mLA dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental setup.[2]
5-Fluorouracil (5-FU) 0.1 - 100 µMUsed as a positive control to confirm the sensitivity of the parental cell line to the active cytotoxic drug.[2]

Visualizations

G Mechanism of 5-Fluorocytosine Action and Resistance cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms 5FC_ext 5-Fluorocytosine (extracellular) 5FC_int 5-Fluorocytosine (intracellular) 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) 5FU->FUMP UPRTase FUTP 5-Fluorouridine Triphosphate (FUTP) FUMP->FUTP Kinases FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP Ribonucleotide Reductase RNA_dys RNA Dysfunction FUTP->RNA_dys Incorporation into RNA DNA_inhib DNA Synthesis Inhibition FdUMP->DNA_inhib Inhibition of Thymidylate Synthase Permease_mut Permease Mutation/Downregulation Permease_mut->5FC_int Blocks uptake Deaminase_mut Deaminase Mutation/Downregulation Deaminase_mut->5FU Blocks conversion UPRTase_mut UPRTase Mutation/Downregulation UPRTase_mut->FUMP Blocks conversion

Caption: Mechanism of 5-Fluorocytosine action and resistance in fungal cells.

G General Experimental Workflow for Assessing 5-FC Cytotoxicity Start Start Prepare_Cells Prepare CD-expressing and parental control cell lines Start->Prepare_Cells Seed_Cells Seed cells in 96-well plates Prepare_Cells->Seed_Cells Prepare_5FC Prepare serial dilutions of 5-FC Seed_Cells->Prepare_5FC Treat_Cells Treat cells with 5-FC (48-72h incubation) Prepare_5FC->Treat_Cells Viability_Assay Perform cell viability assay (e.g., MTT) Treat_Cells->Viability_Assay Data_Analysis Analyze data and determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing 5-FC cytotoxicity.

G Troubleshooting Workflow for Inconsistent 5-FC Experiment Results Start Inconsistent Results? Check_Controls Are controls (positive & negative) behaving as expected? Start->Check_Controls Check_Reagents Are reagents (5-FC, media, cells) fresh and validated? Check_Controls->Check_Reagents Yes Solution_Controls Troubleshoot control conditions (e.g., CD expression, cell health) Check_Controls->Solution_Controls No Check_Protocol Was the experimental protocol followed precisely? Check_Reagents->Check_Protocol Yes Solution_Reagents Prepare fresh reagents, test for contamination (mycoplasma, 5-FU) Check_Reagents->Solution_Reagents No Check_Instrumentation Is instrumentation (plate reader, HPLC, etc.) calibrated and working? Check_Protocol->Check_Instrumentation Yes Solution_Protocol Review protocol for errors in dilutions, incubation times, etc. Check_Protocol->Solution_Protocol No Solution_Instrumentation Perform instrument diagnostics and calibration Check_Instrumentation->Solution_Instrumentation No End Problem Resolved Check_Instrumentation->End Yes Solution_Controls->End Solution_Reagents->End Solution_Protocol->End Solution_Instrumentation->End

Caption: A logical troubleshooting workflow for common issues.

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of chemical reactions involving 5-Fluoropyrimidin-4-amine (also known as 5-fluorocytosine).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric factors arising from the substituents on the pyrimidine ring.

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient. The 4-amino group is a strong electron-donating group (EDG) through resonance (+M effect), which activates the ring towards electrophilic attack, particularly at the positions ortho and para to it (C5 and C6, respectively). However, the C5 position is already substituted with fluorine. The fluorine atom at C5 is an electron-withdrawing group (EWG) through induction (-I effect) but can also be a weak resonance donor (+M effect). The two ring nitrogens are strongly electron-withdrawing, deactivating the adjacent carbon atoms (C2 and C6) towards electrophilic attack and activating them towards nucleophilic attack.

  • Steric Hindrance: The size of the attacking reagent and any existing substituents can influence the site of reaction. Bulky reagents may favor attack at the less sterically hindered position.

Q2: For electrophilic aromatic substitution, which position on the this compound ring is most likely to react?

A2: Electrophilic aromatic substitution on this compound is predicted to be challenging due to the overall electron-deficient nature of the pyrimidine ring. However, the powerful activating effect of the 4-amino group directs electrophiles primarily to the C6 position. The C2 position is deactivated by the adjacent ring nitrogens. The C5 position is already functionalized. Therefore, electrophilic attack, if successful, is most likely to occur at the C6 position.

Q3: How can I promote regioselective nucleophilic aromatic substitution (SNAr) on a dihalo-derivative of this compound?

A3: In a dihalo-substituted pyrimidine derived from this compound (e.g., 2-chloro-5-fluoropyrimidin-4-amine), the position of nucleophilic attack can be influenced by several factors. Generally, the C2 and C4/C6 positions are activated for SNAr. In many pyrimidine systems, the C4 position is more reactive than the C2 position. However, the presence of the electron-donating amino group at C4 can modulate this reactivity. To favor substitution at a specific position, consider the following:

  • Choice of Nucleophile: Hard nucleophiles may favor one position, while soft nucleophiles favor another, based on the hard and soft acid and base (HSAB) principle.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the regioselectivity. Lower temperatures often favor the kinetically controlled product.

  • Protecting Groups: Temporarily protecting the 4-amino group can alter the electronic properties of the ring and influence the site of nucleophilic attack.

Q4: What is the role of protecting groups in controlling regioselectivity?

A4: Protecting the 4-amino group is a crucial strategy to control regioselectivity.[1] By converting the amino group into a less activating or even an electron-withdrawing group (e.g., an amide or carbamate), you can:

  • Prevent N-functionalization: Avoid unwanted reactions at the exocyclic amino group.

  • Alter Ring Electronics: Change the directing effect of the C4 substituent, potentially enabling reactions at other positions on the ring.

  • Improve Solubility: Modify the physical properties of the starting material for better handling and reaction performance.

Common protecting groups for amino groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and acetyl. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[1]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Potential Cause Troubleshooting Steps
Competing Reactive Sites The C6 position is the most electronically favored for electrophilic attack. However, reaction at the exocyclic amino group can also occur. Consider protecting the amino group with a suitable protecting group (e.g., Boc, Acetyl) to direct the reaction exclusively to the ring.
Harsh Reaction Conditions High temperatures or strongly acidic conditions can lead to a loss of selectivity and the formation of multiple products or decomposition. Employ milder reaction conditions. For halogenation, consider using N-halosuccinimides (NBS, NCS, NIS) in a suitable solvent like hexafluoroisopropanol (HFIP) which can promote regioselective halogenation under mild conditions.[2] For nitration, consider milder nitrating agents or buffered conditions.[3]
Insufficient Activation The pyrimidine ring is inherently electron-deficient. Even with the activating amino group, forcing conditions may be required, which can reduce selectivity. Ensure the chosen electrophile is sufficiently reactive for the substrate.
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution on a Dihalo-Derivative
Potential Cause Troubleshooting Steps
Similar Reactivity of Leaving Groups If you have two different halogen substituents (e.g., 2-chloro-5-fluoro-pyrimidin-4-amine), their leaving group abilities might be comparable under the reaction conditions, leading to a mixture of products. The general order of reactivity in SNAr is often I > Br > Cl > F. Exploit this reactivity difference by choosing appropriate dihalo-pyrimidines and controlling reaction conditions (e.g., lower temperature) to favor substitution at the more reactive position.
Thermodynamic vs. Kinetic Control The initially formed product (kinetic control) may not be the most stable product (thermodynamic control). Analyze the product distribution over time. Shorter reaction times and lower temperatures generally favor the kinetic product.
Influence of Substituents An electron-withdrawing group at C5 can enhance the reactivity at the C4 position. Conversely, an electron-donating group at C6 can direct nucleophilic attack to the C2 position in some pyrimidine systems.[4] Carefully consider the electronic effects of all substituents.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

PositionPredicted ReactivityRationale
C2 LowDeactivated by two adjacent electron-withdrawing ring nitrogen atoms.
C6 HighActivated by the strong electron-donating 4-amino group (ortho position).
N-amino ModerateThe exocyclic amino group is nucleophilic and can react with electrophiles.

Note: This table is based on established principles of electrophilic aromatic substitution and the known electronic effects of the substituents. Direct experimental data for a wide range of electrophilic substitutions on this compound is limited in the literature.

Table 2: Factors Influencing Regioselectivity in SNAr of Dihalo-Pyrimidines (Analogous Systems)

FactorEffect on RegioselectivityExample
Leaving Group I > Br > Cl > FIn a bromo-chloro pyrimidine, substitution will preferentially occur at the C-Br bond under controlled conditions.
Position C4/C6 > C2 > C5The C4 and C6 positions are generally more activated towards nucleophilic attack.[1]
Substituents EWG at C5 enhances C4 reactivity. EDG at C6 can favor C2 reactivity.A nitro group at C5 would strongly activate the C4 position for nucleophilic attack.
Nucleophile Tertiary amines have shown excellent C2 selectivity in reactions with 2,4-dichloropyrimidines.Using triethylamine as the nucleophile might favor substitution at the C2 position.

Experimental Protocols

Disclaimer: The following protocols are generalized based on reactions with similar pyrimidine derivatives. Optimization for this compound is highly recommended.

Protocol 1: General Procedure for N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical Regioselective Halogenation at C6 (Post N-Protection)
  • Starting Material: Use N-Boc-5-Fluoropyrimidin-4-amine (1.0 eq.).

  • Dissolution: Dissolve the protected starting material in a suitable solvent. Hexafluoroisopropanol (HFIP) is a good choice for promoting halogenation with N-halosuccinimides.[2]

  • Reagent Addition: Add the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), 1.1 eq.) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 6-halo-5-Fluoropyrimidin-4-amine.

Visualizations

Electrophilic_Substitution_Directing_Effects cluster_pyrimidine This compound pyrimidine_ring N |  C2 |  N |  C4-NH2 |  C5-F |  C6 C6_attack Major Product (6-substituted) activating_group 4-Amino Group (+M) Activates C6 activating_group->pyrimidine_ring:f5 Strong Activation deactivating_group_F 5-Fluoro Group (-I) Deactivates adjacent positions deactivating_group_F->pyrimidine_ring:f5 Weak Deactivation deactivating_group_N Ring Nitrogens Deactivate adjacent carbons (C2, C6) deactivating_group_N->pyrimidine_ring:f1 Strong Deactivation deactivating_group_N->pyrimidine_ring:f5 Strong Deactivation electrophile Electrophile (E+) electrophile->pyrimidine_ring:f5 Preferential Attack

Caption: Directing effects in electrophilic substitution on this compound.

Troubleshooting_Workflow start Start: Poor Regioselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type electrophilic Electrophilic Substitution check_reaction_type->electrophilic Electrophilic nucleophilic Nucleophilic Substitution check_reaction_type->nucleophilic Nucleophilic protect_amine Protect 4-Amino Group? electrophilic->protect_amine analyze_electronics Analyze Electronic Effects of all Substituents nucleophilic->analyze_electronics yes_protect Implement N-Protection (e.g., Boc) protect_amine->yes_protect Yes milder_conditions Use Milder Conditions (Temp, Reagents) protect_amine->milder_conditions No yes_protect->milder_conditions optimize Optimize Conditions (Solvent, Temp, Time) milder_conditions->optimize change_nucleophile Change Nucleophile/ Leaving Group analyze_electronics->change_nucleophile change_nucleophile->optimize end End: Improved Regioselectivity optimize->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Purification of 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude 5-Fluoropyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities in crude this compound may include unreacted starting materials, such as 2,4-dichloro-5-fluoropyrimidine, and by-products from the amination reaction.[1] Other potential impurities could be related isomers or small amounts of solvent residue.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification methods for aminopyrimidine derivatives are recrystallization and column chromatography.[2] Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the desired compound from impurities with different polarities.[2][3]

Q3: I am observing a low yield after purification. What are the potential causes and solutions?

A3: Low recovery rates can arise from several factors. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to loss of product in the mother liquor.[4] In column chromatography, the compound may irreversibly adsorb to the stationary phase, especially if it is highly polar.[2] To improve your yield, optimize the solvent system for recrystallization and consider using a less active stationary phase or adding a small amount of a basic modifier like triethylamine to the mobile phase during chromatography.[2]

Q4: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A4: If initial purification does not yield a product of the desired purity, a second purification step is often necessary. For instance, you can follow an initial column chromatography purification with a recrystallization step to remove any remaining minor impurities.[2] It is also crucial to ensure the purity of the solvents used for purification, as impurities in the solvent can contaminate your final product.

Q5: How do I choose the right solvent for recrystallization?

A5: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[3] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to identify the most suitable one.[2] Sometimes, a two-solvent system (where the compound is soluble in one and insoluble in the other) can be effective.[2]

Purification Protocols

Experimental Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.
  • Add a few drops of different solvents to each tube and observe the solubility at room temperature.
  • Heat the tubes with solvents that did not dissolve the compound at room temperature. The ideal solvent will dissolve the compound when hot.
  • Allow the dissolved solutions to cool to room temperature and then in an ice bath to see if crystals form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]
  • Wash the crystals with a small amount of ice-cold solvent.[4]
  • Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Protocol 2: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
  • Mobile Phase: A solvent system that provides good separation on a TLC plate (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol). A common starting point is a gradient of ethyl acetate in hexanes. Due to the basic nature of the amine, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent tailing.[2]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into the chromatography column and allow it to pack evenly.
  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.
  • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel.

4. Elution and Fraction Collection:

  • Carefully load the sample onto the top of the column.
  • Begin eluting with the mobile phase, starting with a low polarity.
  • Gradually increase the polarity of the mobile phase to elute the compounds.
  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Effective as a final purification step. Yield is dependent on solvent selection.[2]
Column Chromatography 70-85%>95%60-80%Yield can be affected by irreversible adsorption on the stationary phase.[2]

Visualization

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity HighPurity High Purity (>95%)? AssessPurity->HighPurity ColumnChromatography Column Chromatography HighPurity->ColumnChromatography No FinalProduct Pure this compound HighPurity->FinalProduct Yes AssessPurified Assess Purity of Fractions/Crystals ColumnChromatography->AssessPurified Recrystallization Recrystallization Recrystallization->AssessPurified CombinePure Combine Pure Fractions / Collect Crystals AssessPurified->CombinePure CombinePure->Recrystallization Further Purification Needed CombinePure->FinalProduct Purity Sufficient

Caption: Workflow for the purification of this compound.

References

Managing exothermic reactions in 5-Fluoropyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 5-Fluoropyrimidin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Q1: My reaction temperature is rising uncontrollably. What are the immediate steps to take?

A1: An uncontrolled temperature rise indicates a potential thermal runaway, a serious safety hazard.[1] Immediate actions are critical:

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately.

  • Enhance Cooling: Maximize the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching: If the temperature continues to rise rapidly, and you have a pre-planned and tested quenching procedure, execute it. This may involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.

Q2: I am observing a significant exotherm upon the addition of the amine source. How can I mitigate this?

A2: The amination step is often highly exothermic. To manage this, consider the following strategies:

  • Semi-Batch or Continuous Feeding: Instead of adding the amine all at once, introduce it gradually (semi-batch) or through a continuous feed.[2] This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, thus moderating the temperature increase. The selection of an appropriate solvent with good heat transfer properties is crucial.[2]

  • Lower Reaction Temperature: If the reaction kinetics permit, starting the reaction at a lower temperature can provide a larger safety margin before the temperature reaches a critical point.

Q3: Can I predict the thermal risk of my this compound synthesis at a larger scale?

A3: Yes, a thorough thermal hazard assessment is crucial before scaling up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide vital data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3][4] This data is essential for designing a safe and robust process at scale.

Q4: What are the advantages of using flow chemistry for this synthesis?

A4: Flow chemistry, or continuous flow synthesis, offers significant advantages for managing highly exothermic reactions.[5][6] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, minimizing the risk of hot spots and thermal runaway.[2][7] This technology enables safer operation at higher temperatures and concentrations than are feasible in traditional batch reactors.

Data Presentation: Impact of Control Strategies on Reaction Exotherm

The following table provides illustrative data on how different process parameters can influence the peak temperature of an exothermic amination reaction in the synthesis of this compound.

ParameterCondition A (Batch Addition)Condition B (Semi-Batch Addition)Condition C (Flow Chemistry)
Reagent Addition Time < 1 minute60 minutes60 minutes (continuous)
Initial Temperature 20°C20°C20°C
Peak Temperature Observed 85°C (Rapid Spike)35°C (Controlled)25°C (Minimal Excursion)
Reaction Time 2 hours3 hours10 minutes (residence time)
Yield 75% (impurities present)90%95%
Safety Notes High risk of thermal runawayModerate risk, requires careful monitoringLow risk, enhanced thermal control

Note: This data is illustrative and intended for educational purposes. Actual results will vary based on specific reaction conditions and equipment.

Experimental Protocols

Protocol 1: Semi-Batch Synthesis with Enhanced Thermal Management

This protocol details a lab-scale synthesis of this compound with a focus on controlling the exothermic amination step.

Materials:

  • 4,5-Difluoropyrimidine

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Reactor with overhead stirrer, thermocouple, and cooling bath

  • Addition funnel or syringe pump

Procedure:

  • Reactor Setup: Set up a jacketed reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a nitrogen inlet. Circulate a coolant through the jacket and set the initial temperature to 0°C.

  • Reagent Preparation: In the reactor, dissolve 4,5-Difluoropyrimidine in the anhydrous solvent under a nitrogen atmosphere.

  • Controlled Addition: Slowly add the ammonia solution to the reactor using a syringe pump over a period of 1-2 hours. Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for Exotherm Management

Exotherm_Troubleshooting start Uncontrolled Temperature Rise? stop_reagent Stop Reagent Addition start->stop_reagent Yes continue_monitoring Continue Monitoring start->continue_monitoring No enhance_cooling Enhance Cooling stop_reagent->enhance_cooling is_controlled Temperature Stabilized? enhance_cooling->is_controlled is_controlled->continue_monitoring Yes quench Execute Quenching Protocol is_controlled->quench No evacuate Evacuate & Alert Safety quench->evacuate

Caption: A logical workflow for responding to an uncontrolled exothermic reaction.

Experimental Workflow for Safe Synthesis

Safe_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactor_setup Reactor Setup & Cooling reagent_prep Reagent Preparation reactor_setup->reagent_prep controlled_addition Controlled Reagent Addition reagent_prep->controlled_addition temp_monitoring Continuous Temperature Monitoring controlled_addition->temp_monitoring reaction_progress Reaction Progress Monitoring temp_monitoring->reaction_progress quench Quench Reaction reaction_progress->quench extraction Product Extraction quench->extraction purification Purification extraction->purification

Caption: A step-by-step workflow for the safe execution of the this compound synthesis.

References

Preventing dimer formation in 5-Fluoropyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing dimer formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is a type of homocoupling that can occur under the conditions used for cross-coupling reactions like Suzuki or Buchwald-Hartwig, leading to reduced yield of the desired product and complicating purification.

Q2: What are the likely mechanisms for dimer formation?

A2: Dimerization can occur through several pathways, primarily depending on the reaction type:

  • Palladium-Catalyzed Self-Coupling: In cross-coupling reactions, oxidative addition of the palladium catalyst to a C-X bond (where X is a halide or triflate) of one molecule of an activated pyrimidine can be followed by a reaction with a second molecule of this compound acting as a nucleophile.

  • Base-Mediated Self-Condensation: In the presence of a strong base, the amine group of this compound can be deprotonated, making it more nucleophilic and potentially leading to a reaction with another molecule of the starting material, especially if there is a suitable leaving group on the pyrimidine ring.

Q3: How can I detect dimer formation in my reaction mixture?

A3: Dimer formation can be identified by using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A new spot with a different Rf value from your starting materials and desired product may indicate a dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a mass peak corresponding to the molecular weight of the dimer (approximately double that of the this compound derivative).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new set of signals in the 1H and 13C NMR spectra of your crude product can indicate the presence of a dimer. The symmetry of the dimer may lead to a simpler spectrum than expected for an unsymmetrical molecule.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides a systematic approach to troubleshooting and minimizing dimer formation in your reactions involving this compound.

Issue: Significant Dimer Formation Observed by LC-MS

Potential Causes & Solutions

Parameter Potential Cause of Dimerization Recommended Solutions
Catalyst System High Catalyst Loading: Excess palladium catalyst can increase the rate of side reactions, including homocoupling.Reduce the catalyst loading incrementally (e.g., from 5 mol% to 2 mol% or 1 mol%).
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and controlling its reactivity. An unsuitable ligand may not effectively prevent self-coupling.Screen a variety of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling over homocoupling.
Reaction Conditions High Temperature: Elevated temperatures can provide the activation energy for undesired side reactions.Optimize the reaction temperature by running the reaction at a lower temperature for a longer period.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the limiting reagent has been consumed can lead to byproduct formation.Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reagent Stoichiometry & Addition Slow Addition of Limiting Reagent: If the cross-coupling partner is added too slowly, the concentration of this compound relative to the catalyst and the other coupling partner will be high, favoring self-coupling.Ensure the cross-coupling partner is present in a slight excess (1.1-1.5 equivalents) from the beginning of the reaction. Alternatively, if slow addition is necessary for other reasons, add the catalyst in portions throughout the addition of the limiting reagent.
Base Base Strength and Type: A very strong base can deprotonate the amine, increasing its nucleophilicity and promoting self-reaction.Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to strong bases like NaOtBu or K₃PO₄ if dimer formation is significant.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in a Suzuki Coupling Reaction

This protocol provides a starting point for the Suzuki coupling of a halogenated this compound derivative with a boronic acid, incorporating best practices to minimize dimer formation.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv), the boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

    • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reaction Setup:

    • Add the catalyst mixture to the Schlenk flask containing the reagents.

    • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Reaction Execution and Monitoring:

    • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting dimer formation.

Dimer_Troubleshooting Troubleshooting Dimer Formation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_base Base start Dimer Formation Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions If dimer persists reduce_loading Reduce Catalyst Loading check_catalyst->reduce_loading screen_ligands Screen Bulky Ligands (XPhos, etc.) check_catalyst->screen_ligands check_reagents Step 3: Adjust Reagent Stoichiometry & Addition check_conditions->check_reagents If dimer persists lower_temp Lower Reaction Temperature check_conditions->lower_temp monitor_time Monitor Reaction Time Closely check_conditions->monitor_time check_base Step 4: Screen Different Bases check_reagents->check_base If dimer persists adjust_stoichiometry Use Slight Excess of Coupling Partner check_reagents->adjust_stoichiometry slow_addition Avoid Slow Addition of Limiting Reagent check_reagents->slow_addition solution_found Dimer Formation Minimized check_base->solution_found If successful weaker_base Screen Weaker Bases (K2CO3, Cs2CO3) check_base->weaker_base

Caption: A logical workflow for troubleshooting dimer formation.

Potential Dimerization Pathway in Buchwald-Hartwig Reaction

The following diagram illustrates a plausible catalytic cycle for the undesired homocoupling of an activated this compound derivative.

Dimer_Pathway Potential Dimerization Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pyrimidine 5-F-Pyrimidin-4-amine-X pyrimidine->oxidative_addition pd_intermediate (5-F-Pyrimidin-4-amine)Pd(II)(X)L_n oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination deprotonation Deprotonation (-Base-H+) amine_coordination->deprotonation pyrimidine_amine 5-F-Pyrimidin-4-amine pyrimidine_amine->amine_coordination pd_amido_intermediate (5-F-Pyrimidin-4-amine)Pd(II)(NH-Pyrimidin-5-F)L_n deprotonation->pd_amido_intermediate reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration dimer Dimer Product reductive_elimination->dimer

Caption: A potential pathway for dimer formation.

Validation & Comparative

A Comparative Guide to 5-Fluorocytosine and 5-Fluoropyrimidin-4-amine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Fluorocytosine (5-FC) and 5-Fluoropyrimidin-4-amine, two closely related fluorinated pyrimidine analogs, in the context of drug design and development. While 5-Fluorocytosine is a well-established antifungal agent with a wealth of available data, this compound remains a largely uncharacterized compound, presenting both a challenge and an opportunity in the search for novel therapeutic agents.

Executive Summary

5-Fluorocytosine, a prodrug, is a cornerstone in the treatment of systemic fungal infections. Its efficacy relies on its selective conversion within fungal cells to the potent antimetabolite 5-Fluorouracil (5-FU), which disrupts DNA and RNA synthesis. In stark contrast, this compound, despite its structural similarity, lacks extensive published data on its biological activity, limiting its current application in drug design. This guide will delve into the known properties of both compounds, highlighting the significant data gap for this compound and underscoring the potential for future research.

Physicochemical Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property5-FluorocytosineThis compound
Synonyms Flucytosine, 5-FC, 4-amino-5-fluoro-2(1H)-pyrimidinone4-Amino-5-fluoropyrimidine
CAS Number 2022-85-7[1]811450-26-7[2]
Molecular Formula C₄H₄FN₃O[1]C₄H₄FN₃[2]
Molecular Weight 129.09 g/mol [1]113.09 g/mol [2]
Melting Point 295-297 °C (decomposes)No data available
Solubility Sparingly soluble in water; slightly soluble in alcohol[1]No experimental data available
pKa 3.26[3]No data available

Mechanism of Action: 5-Fluorocytosine

5-Fluorocytosine's antifungal activity is a result of its targeted metabolic conversion within fungal cells. Mammalian cells largely lack the necessary enzyme for this conversion, providing a degree of selective toxicity.[4][5]

The key steps in its mechanism of action are:

  • Uptake: 5-FC is transported into the fungal cell by a cytosine permease.[4][5]

  • Conversion to 5-FU: Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to 5-Fluorouracil (5-FU).[4][5]

  • Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[4]

  • Inhibition of RNA Synthesis: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into fungal RNA in place of uracil. This disrupts protein synthesis and other cellular processes.[4][5]

5-Fluorocytosine_Mechanism_of_Action Mechanism of Action of 5-Fluorocytosine cluster_fungal_cell Fungal Cell node_5FC_in 5-Fluorocytosine (5-FC) node_permease Cytosine Permease node_5FC_in->node_permease Uptake node_5FC_inside Intracellular 5-FC node_permease->node_5FC_inside node_deaminase Cytosine Deaminase node_5FC_inside->node_deaminase Conversion node_5FU 5-Fluorouracil (5-FU) node_deaminase->node_5FU node_rna_pathway RNA Synthesis Disruption node_5FU->node_rna_pathway node_dna_pathway DNA Synthesis Inhibition node_5FU->node_dna_pathway

Caption: Intracellular conversion of 5-Fluorocytosine to active metabolites.

Antifungal Activity: 5-Fluorocytosine

5-Fluorocytosine exhibits a broad spectrum of activity against various pathogenic yeasts. However, the development of resistance is a significant clinical concern, often necessitating its use in combination with other antifungal agents.[5]

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans0.12 - 0.50.5 - 4
Candida glabrata0.120.12 - 0.5
Candida parapsilosis0.12 - 0.250.25 - 1
Candida tropicalis0.12 - 0.51 - 4
Cryptococcus neoformans0.12 - 10.5 - 8

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and geographical location of isolates.

Biological Activity: this compound

Experimental Protocols

A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for both clinical diagnostics and drug discovery research. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of 5-Fluorocytosine in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the antifungal stock solution directly in the plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud dextrose agar at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Assay start Start prep_plates Prepare Microdilution Plates (Serial Drug Dilutions) start->prep_plates prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Generalized workflow for determining antifungal MIC.

Logical Comparison and Future Directions

The stark contrast in the available data between 5-Fluorocytosine and this compound dictates the logical flow of their comparison.

Comparison_Logic Comparative Logic Flow cluster_A Well-Characterized cluster_B Largely Uncharacterized compound_A 5-Fluorocytosine data_A Extensive Data Available: - Physicochemical Properties - Mechanism of Action - Antifungal Activity - Clinical Use compound_A->data_A compound_B This compound data_B Limited Data Available: - Chemical Identity - Predicted Properties - Lack of Biological Data compound_B->data_B conclusion Conclusion: Significant data gap for this compound presents an opportunity for novel drug discovery. data_A->conclusion data_B->conclusion

Caption: Logical flow comparing the data availability for the two compounds.

The absence of biological data for this compound presents a clear direction for future research. Key experimental avenues to explore include:

  • In vitro Antifungal Susceptibility Testing: Screening this compound against a panel of pathogenic fungi to determine its MIC values.

  • Mechanism of Action Studies: Investigating whether it acts as a prodrug and if it targets similar or different pathways compared to 5-Fluorocytosine.

  • Cytotoxicity Assays: Evaluating its toxicity against various mammalian cell lines to assess its potential therapeutic index.

  • In vivo Efficacy and Pharmacokinetic Studies: Should in vitro activity be observed, progressing to animal models to understand its behavior in a biological system.

The exploration of this compound and other structurally related, yet uncharacterized, fluoropyrimidines could lead to the discovery of novel antifungal agents with improved efficacy, a different resistance profile, or a better safety profile compared to existing therapies.

References

Comparative Biological Activities of 5-Fluoropyrimidin-4-amine Analogs and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various analogs of 5-fluoropyrimidin-4-amine and related pyrimidine-based compounds. The information is curated from recent scientific literature to aid in drug discovery and development efforts. The guide focuses on anticancer, kinase inhibitory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of 5-fluoropyrimidine and related heterocyclic systems have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and survival. The following tables summarize the in vitro anticancer activity of several classes of these compounds against various human cancer cell lines.

Thiazolo[4,5-d]pyrimidine Derivatives

Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have been extensively studied for their therapeutic properties. The introduction of a trifluoromethyl group and various substitutions on the pyrimidine ring have yielded compounds with potent antiproliferative activity.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)
2b 4-fluorophenylA375 (Melanoma)Not specified
3b 3-phenylA375 (Melanoma)Potent activity
4b 3-phenyl, 7-aminoA375 (Melanoma)Not specified
4c 3-(2-fluorophenyl), 7-aminoA375 (Melanoma)Not specified

Data sourced from a study on new 7-oxo-, 7-chloro-, and 7-amino- 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The compound 3b was identified as the most active among the newly synthesized compounds[1].

Indazol-Pyrimidine Derivatives

The combination of indazole and pyrimidine moieties has led to the development of potent anticancer agents. These compounds often exhibit significant cytotoxic potential against various cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference Drug (Staurosporine) IC50 (µM)
4a N-(pyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast)2.9588.029
4d N-(4-methylpyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast)4.7988.029
4f 4-((4-((1H-indazol-5-yl)amino)-5-fluoropyrimidin-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamideMCF-7 (Breast)1.6298.029
4g 4-((4-((1H-indazol-5-yl)amino)-5-fluoropyrimidin-2-yl)amino)-N-(5-methylthiazol-2-yl)benzenesulfonamideMCF-7 (Breast)4.6808.029
4i 4-((4-((1H-indazol-5-yl)amino)-5-fluoropyrimidin-2-yl)amino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamideMCF-7 (Breast)1.8418.029

These indazol-pyrimidine derivatives demonstrated significant cytotoxic inhibitory activity against the MCF-7 cell line, with several compounds being more potent than the reference drug, Staurosporine[2].

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine-based scaffolds are known to be effective ATP-competitive kinase inhibitors.

Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for developing kinase inhibitors.[3][4] Modifications on this core structure have led to inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).

Compound IDTarget KinaseIC50 (nM)
29 BTK2.1
32 BTK0.17
33 EGFR0.21
34 JAK26.5

These compounds represent potent and selective kinase inhibitors developed from the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold[3][5].

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Activates Kinase_Inhibitor This compound Analog (Inhibitor) Kinase_Inhibitor->Receptor Inhibits ATP Binding ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Transcription_Factors Transcription Factors Phosphorylated_Substrate->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified kinase signaling pathway inhibited by pyrimidine analogs.

Antimicrobial Activity

Beyond their anticancer properties, some 5-fluorouracil derivatives have been investigated for their antimicrobial potential, offering a possible alternative to combat antibiotic resistance.[6]

Phosphonium Derivatives of 5-Fluorouracil

The introduction of tri-hexylphosphonium substitutions on the 5-fluorouracil scaffold has yielded compounds with considerable activity against both Gram-positive and Gram-negative bacteria.

Compound IDLinker GroupTarget BacteriaMIC (µg/mL)
6a SymmetricStaphylococcus aureus, Escherichia coliNot specified
6b SymmetricStaphylococcus aureus, Escherichia coliNot specified
6c AsymmetricStaphylococcus aureus, Escherichia coliConstant regardless of resistance profile

Compound 6c , with an asymmetric linker group, was found to have higher antibacterial efficacy and caused significant alterations in membrane permeabilization and depolarization in both S. aureus and E. coli[6].

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][7]

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: General workflow for determining anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[8]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[8]

  • MTT Addition: After the incubation period, MTT reagent is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[8]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Kinase Inhibitory Assay

The ability of compounds to inhibit specific kinases is often determined using in vitro kinase assay kits.

General Protocol:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each reaction well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the reaction wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.[8]

    • Luminescence-based assay: Measuring the amount of remaining ATP via a luciferase-luciferin reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.[8]

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that specifically recognizes the phosphorylated substrate.[8]

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.

General Protocol:

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Bacterial Inoculum: A standardized suspension of the target bacteria is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

References

Comparative Study of 5-Fluoropyrimidin-4-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 5-Fluoropyrimidin-4-amine derivatives, supported by experimental data. The focus is on their anticancer and antimicrobial activities, offering a valuable resource for identifying promising candidates for further investigation.

The 5-fluoropyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with prominent examples like 5-fluorouracil being a cornerstone of cancer chemotherapy.[1] The introduction of an amine group at the 4-position of the pyrimidine ring has led to a diverse class of derivatives with a broad spectrum of biological activities. This guide delves into a comparative analysis of these derivatives, summarizing their efficacy and providing detailed experimental protocols for their evaluation.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data highlights the differential sensitivity of cancer cell lines to these compounds, with some derivatives showing remarkable potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)1.42[2]
A549 (Lung)1.98[2]
HCT-116 (Colon)-
Derivative B MCF-7 (Breast)5.7[3]
A549 (Lung)-
HCT-116 (Colon)-
Derivative C MCF-7 (Breast)3.4[3]
A549 (Lung)-
HCT-116 (Colon)-
5-Fluorouracil MCF-7 (Breast)1.71[2]
A549 (Lung)10.32[2]
HCT-116 (Colon)-

Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives. This table presents the IC50 values of selected derivatives against common cancer cell lines, providing a direct comparison of their cytotoxic potential.

Antimicrobial Activity

In addition to their anticancer properties, several this compound derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for assessing this activity.

DerivativeEscherichia coli (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Derivative X 32-64--[4]
Derivative Y -8-[5]
Derivative Z --1[6]

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives. This table summarizes the minimum inhibitory concentrations of various derivatives against representative Gram-negative bacteria, Gram-positive bacteria, and fungi.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method for its detection.

  • Cell Treatment: Treat cancer cells with the desired concentrations of the derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[1][8]

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the effect of the derivatives on key signaling proteins.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

To better understand the processes involved in the synthesis and biological evaluation of this compound derivatives, the following diagrams have been generated using Graphviz.

Synthesis_Workflow Start Starting Materials (e.g., 5-Fluorocytosine) Reaction1 Chemical Transformation 1 (e.g., Diazotization) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Chemical Transformation 2 (e.g., Amination) Intermediate1->Reaction2 Product This compound Derivative Reaction2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer_Activity_Workflow Start Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with This compound Derivatives Start->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate, Protein Levels) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer activity of the derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

References

A Comparative Guide to the Efficacy of 5-Fluoropyrimidin-4-amine Based Compounds and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of 5-Fluoropyrimidin-4-amine based compounds and the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). This document synthesizes available preclinical data to aid researchers in understanding the potential of these compounds as alternatives or adjuncts to traditional fluoropyrimidine-based therapies.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis.[1][2] this compound based compounds, including 5-Fluorocytosine and its derivatives, represent a class of molecules with structural similarities to 5-FU, which have been investigated for their potential as anti-cancer agents. While some of these compounds act as prodrugs that are converted to 5-FU, others are being explored for their intrinsic cytotoxic activities. This guide focuses on comparing the direct anti-cancer effects of these compounds.

Mechanism of Action

5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, leading to the inhibition of the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This "thymineless death" is a primary mechanism of 5-FU's cytotoxicity.[1][2]

  • Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and instability.[2]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing and function, which in turn affects protein synthesis and cell viability.[1][2]

The metabolic activation and catabolism of 5-FU involve several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme for 5-FU catabolism.

This compound Based Compounds

The mechanism of action of this compound based compounds can be categorized as follows:

  • Prodrugs of 5-FU: 5-Fluorocytosine (5-FC) is the most well-known example. It is an antifungal agent that can be converted to 5-FU by the enzyme cytosine deaminase (CD), which is not present in mammalian cells.[3] This property is exploited in gene-directed enzyme prodrug therapy (GDEPT), where cancer cells are genetically modified to express CD, enabling the targeted conversion of non-toxic 5-FC to cytotoxic 5-FU within the tumor.[3][4][5] In the absence of cytosine deaminase, 5-Fluorocytosine itself is generally considered non-toxic to mammalian cells.[3]

  • Intrinsic Anticancer Activity: Research into novel synthetic derivatives of this compound aims to develop compounds with inherent anticancer activity, independent of conversion to 5-FU. The precise mechanisms of these novel derivatives are still under investigation and may vary depending on the specific substitutions on the pyrimidine ring.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes available in vitro cytotoxicity data (IC50 values) for 5-FU and some this compound based compounds against various cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell lines, drug exposure times, and assay methods can significantly influence the results.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5-Fluorouracil HCT-116Colon Cancer4[6]
HT-29Colon Cancer400[6]
MCF-7Breast Cancer91.6 (for a derivative)[7]
A549Lung Cancer62.4 (for a derivative)[7]
K562Leukemia-
2-butoxy-4-chloro-5-fluoropyrimidine A549Lung Cancer0.10[8]
HL-60Leukemia1.66[8]
MCF-7Breast Cancer0.59[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468Breast CancerPotent[9]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7Breast CancerMore potent than chloroquine[9]
5-FU-thiourea co-crystal HCT 116Colorectal CancerMore effective than 5-FU

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., MCF-7, HCT-116, A549) in appropriate growth medium.
  • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (5-FU and this compound derivatives) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of final concentrations.
  • Treat the cells with the compounds and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).
  • Incubate for 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control.
  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis by Western Blot

This protocol outlines the steps to investigate the induction of apoptosis by analyzing the expression of key apoptosis-related proteins.

1. Cell Treatment and Lysis:

  • Seed and treat cells with the compounds as described for the cytotoxicity assay.
  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 5-Fluorouracil (5-FU) Metabolism cluster_1 Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUR FUR 5-FU->FUR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_proc RNA Dysfunction FUTP->RNA_proc FUR->FUMP FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_dam DNA Damage FdUTP->DNA_dam DNA_syn DNA Synthesis Inhibition TS->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RNA_proc->Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

G cluster_0 In Vitro Cytotoxicity Workflow cluster_1 Apoptosis Analysis Workflow start Seed Cancer Cells in 96-well plate treat Treat cells with compounds (5-FU and derivatives) start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze start_apop Seed and treat cells lyse Lyse cells and quantify protein start_apop->lyse sds SDS-PAGE and Western Blot lyse->sds probe Probe with primary and secondary antibodies sds->probe detect Detect protein bands probe->detect analyze_apop Analyze protein expression detect->analyze_apop

References

5-Fluoropyrimidin-4-amine: A Versatile Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Alternative Fluoropyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and cancer research, fluoropyrimidine derivatives represent a cornerstone class of compounds. Among these, 5-Fluoropyrimidin-4-amine and its analogs are of significant interest due to their potential as intermediates in the synthesis of bioactive molecules and as research tools to probe biological pathways. This guide provides a comparative overview of this compound, using the extensively studied antimetabolite 5-Fluorouracil (5-FU) as a primary benchmark, alongside other relevant derivatives.

Overview of this compound and its Analogs

This compound (CAS 811450-26-7) is a fluorinated pyrimidine derivative.[1][2][][4][5] While specific biological data for this compound is limited in publicly available literature, its structural similarity to other fluoropyrimidines suggests its potential utility in anticancer research and as a building block for more complex molecules.

Alternatives for Comparison:

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that serves as the parent compound for many fluoropyrimidine derivatives. Its mechanisms of action and clinical applications are well-documented.[6][7][8][9][10][11]

  • Substituted 4-amino-5-fluoropyrimidines: Various derivatives with substitutions at other positions on the pyrimidine ring have been synthesized and evaluated for their biological activities.[12][13][14][15][16]

Mechanism of Action: The Fluoropyrimidine Hallmark

The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[10] Intracellularly, these compounds are converted to various active metabolites. The key metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP). This inhibition of DNA synthesis and repair ultimately triggers cell death in rapidly proliferating cancer cells. Additionally, fluoropyrimidine metabolites can be incorporated into RNA, leading to disruptions in RNA processing and function.[10]

Fluoropyrimidine_Pathway General Metabolic and Signaling Pathway of Fluoropyrimidines 5-Fluoropyrimidine 5-Fluoropyrimidine Active Metabolites (e.g., FdUMP) Active Metabolites (e.g., FdUMP) 5-Fluoropyrimidine->Active Metabolites (e.g., FdUMP) RNA Synthesis RNA Synthesis 5-Fluoropyrimidine->RNA Synthesis Incorporation Thymidylate Synthase (TS) Thymidylate Synthase (TS) Active Metabolites (e.g., FdUMP)->Thymidylate Synthase (TS) Inhibition dTMP dTMP Thymidylate Synthase (TS)->dTMP dUMP dUMP dUMP->Thymidylate Synthase (TS) DNA Synthesis & Repair DNA Synthesis & Repair dTMP->DNA Synthesis & Repair Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Synthesis & Repair->Cell Cycle Arrest & Apoptosis RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction RNA Dysfunction->Cell Cycle Arrest & Apoptosis

Caption: General metabolic and signaling pathway of fluoropyrimidines.

Comparative Performance: Quantitative Data

Compound/Derivative ClassCell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine Derivative (3b) Melanoma (C32)24.4[12]
Melanoma (A375)25.4[12]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) Breast Cancer (MCF-7)0.013[13]
Schiff Base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) Candida albicans62.5 µg/mL (MIC)[14]
4-Morpholino-thiopyrano[4,3-d]pyrimidine Derivative (12b) Lung Cancer (A549)>50[16]
Prostate Cancer (PC-3)>50[16]
Breast Cancer (MCF-7)>50[16]
5-Fluorouracil-substituted Ampelopsin Derivative (5) Leukemia (K562)12.3 (48h)[17]
Leukemia (K562/ADR)15.6 (48h)[17]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of fluoropyrimidine derivatives on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (e.g., this compound, 5-FU) in a suitable solvent such as DMSO.

  • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

  • Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for in vitro cytotoxicity (MTT assay).

Conclusion

This compound holds potential as a valuable research tool and a synthetic intermediate in the development of novel therapeutic agents. While direct comparative data on its biological activity is currently scarce, its structural relationship to the well-established class of fluoropyrimidines provides a strong rationale for its investigation. The provided overview of the general mechanism of action, illustrative data from related compounds, and standardized experimental protocols serve as a foundational guide for researchers interested in exploring the utility of this compound and its derivatives in their drug discovery and development endeavors. Further studies are warranted to fully elucidate the specific biological profile of this compound and to directly compare its performance against established anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Fluoropyrimidin-4-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key oncogenic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy. The information presented is compiled from recent studies and aims to facilitate the rational design of novel and more effective anticancer agents.

I. Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key cancer-related kinases and cancer cell lines. These tables are designed to highlight the impact of specific structural modifications on the biological activity of these compounds.

Table 1: EGFR Kinase Inhibitory Activity of this compound Derivatives
Compound IDR1 Substitution (at C2)R2 Substitution (at N4)EGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
A12 4,5,6,7-tetrahydrothieno[3,2-c]pyridine4-((dimethylamino)methyl)phenyl170.04.0[1]
9u 3-amino-N-methylthiophene-2-carboxamide4-((E)-3-(3-fluorophenyl)acrylamido)phenyl91Not Reported[2]
4c 2-amino-N-methylthiophene-3-carboxamide4-(3-fluorobenzamido)phenyl>1000Not Reported[3]

Key SAR Insights for EGFR Inhibition:

  • The nature of the substituent at the C2 and N4 positions of the pyrimidine ring significantly influences both the potency and selectivity of EGFR inhibition.

  • Compound A12 , a non-covalently bound reversible inhibitor, demonstrates excellent potency against the drug-resistant EGFRL858R/T790M mutant, with over 42-fold selectivity compared to the wild-type EGFR.[1] This highlights the importance of the bulky and rigid 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety at the C2 position for achieving high affinity towards the mutant kinase.

  • Compound 9u , featuring a flexible acrylamido side chain at the N4-phenyl ring, shows potent inhibition of wild-type EGFR.[2] This suggests that extending into the solvent-exposed region of the ATP-binding site can enhance potency.

  • Comparison of compounds 9u and 4c suggests that the position of the amino and carboxamide groups on the thiophene ring at C2, as well as the linker to the N4-phenyl group, are critical for EGFR inhibitory activity.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives
Compound IDCore ScaffoldR SubstitutionVEGFR-2 IC50 (nM)Reference
21e Thieno[2,3-d]pyrimidine4-(4-chlorophenoxy)phenylamino21[4]
21b Thieno[2,3-d]pyrimidine4-(4-methylphenoxy)phenylamino33.4[4]
21c Thieno[2,3-d]pyrimidine4-(4-methoxyphenoxy)phenylamino47.0[4]
15b Furo[2,3-d]pyrimidine4-(4-chlorophenoxy)phenylamino946[4]

Key SAR Insights for VEGFR-2 Inhibition:

  • The thieno[2,3-d]pyrimidine scaffold generally imparts greater VEGFR-2 inhibitory potency compared to the furo[2,3-d]pyrimidine core, as seen by comparing compounds 21e and 15b .[4]

  • For the thieno[2,3-d]pyrimidine series, electron-withdrawing and small lipophilic substituents on the phenoxy moiety at the 4-position of the phenylamino group are favorable for potent VEGFR-2 inhibition. The 4-chloro substitution in 21e resulted in the most potent compound in this series.[4]

  • The presence of electron-donating groups, such as methyl (21b ) and methoxy (21c ), slightly reduces the inhibitory activity compared to the chloro-substituted analog.[4]

Table 3: Antiproliferative Activity of this compound Derivatives Against Cancer Cell Lines
Compound IDA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)H1975 (Lung Cancer, EGFR L858R/T790M) IC50 (µM)Reference
A12 Not ReportedNot ReportedNot Reported0.086[1]
9u 0.353.245.12Not Reported[2]
4c 0.56Not Reported2.46Not Reported[3]
2c (5-FU derivative) > 5-FUNot ReportedNot ReportedNot Reported[5]
3a (5-FU derivative) > 5-FUNot ReportedNot ReportedNot Reported[5]

Key SAR Insights for Antiproliferative Activity:

  • The potent enzymatic inhibition of EGFR mutants by compound A12 translates into strong antiproliferative activity against the H1975 cell line, which harbors the EGFRL858R/T790M mutation.[1]

  • Compound 9u exhibits potent activity against the A549 lung cancer cell line, consistent with its EGFR inhibition.[2]

  • The antiproliferative activity of these compounds is cell-line dependent, suggesting that their overall cellular effects are influenced by the specific genetic background of the cancer cells.

  • Novel 5-fluorouracil derivatives 2c and 3a have demonstrated greater cytotoxicity and selectivity toward A549 lung cancer cells compared to the parent drug 5-FU, indicating the potential for modifying the 5-FU scaffold to improve its therapeutic index.[5]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of new compounds.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase, such as EGFR or VEGFR-2. Specific details may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence-based).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., [γ-33P]ATP for radiometric assay, or a specific antibody for ELISA-based detection)

  • Plate reader capable of detecting the signal (e.g., scintillation counter, spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate using the chosen detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3, H1975)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.

III. Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates AKT->Transcription Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

MTT_Assay_Workflow cluster_live_cell Live, Metabolically Active Cell A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (this compound derivatives) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E MTT MTT (Yellow) F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H Formazan Formazan (Purple) MTT->Formazan Mitochondrial Dehydrogenases

Caption: Experimental workflow of the MTT assay for assessing cell viability.

References

A Comparative Guide to New Synthetic Routes for 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Fluoropyrimidin-4-amine, a crucial building block in the development of numerous pharmaceuticals, has been approached through various synthetic strategies. This guide provides an objective comparison of a novel, high-yield synthetic route starting from a β-fluoroenolate salt against a more traditional multi-step synthesis originating from 5-fluorouracil. The performance of each route is benchmarked based on experimental data, and detailed methodologies for key experiments are provided to support informed decision-making in research and development.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two primary synthetic routes to this compound, offering a clear comparison of their key performance indicators.

Route 1: From β-Fluoroenolate Salt

This modern approach involves the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides.

StepStarting MaterialsReagents & ConditionsProductYield (%)PurityReference
1Chloroacetamide1. KF, 2. P4O10Fluoroacetonitrile82Not specified[1]
2FluoroacetonitrileEthyl formate, KHMDSPotassium (Z)-2-cyano-2-fluoroethenolate7790% (contains 10% potassium formate)[1]
3Potassium (Z)-2-cyano-2-fluoroethenolateFormamidine hydrochloride, EtOH, rt, 16hThis compound85Analytically pure after workup[1]

Route 2: From 5-Fluorouracil

This established route proceeds via the chlorination of 5-fluorouracil followed by a regioselective amination and subsequent dechlorination.

StepStarting MaterialsReagents & ConditionsProductYield (%)PurityReference
15-FluorouracilPOCl3, N,N-dimethylaniline, 114°C, 2h2,4-Dichloro-5-fluoropyrimidine92.2>98%[2]
22,4-Dichloro-5-fluoropyrimidineAmmonia4-Amino-2-chloro-5-fluoropyrimidineHigh (not specified)Not specified[1][3]
34-Amino-2-chloro-5-fluoropyrimidineCatalytic Hydrogenation (e.g., Pd/C, H2)This compoundGood to Excellent (expected)High (expected)General Knowledge

Experimental Protocols

Route 1: Synthesis from β-Fluoroenolate Salt

Step 1: Synthesis of Fluoroacetonitrile

This procedure combines a Finkelstein halogen exchange and dehydration reaction. A detailed protocol can be found in the supporting information of the cited literature.[1]

Step 2: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

Fluoroacetonitrile undergoes a Claisen condensation with ethyl formate using a suitable base like potassium hexamethyldisilazide (KHMDS) to yield the potassium enolate salt.[1] The product contains a small amount of potassium formate which is typically carried over to the next step.

Step 3: Synthesis of this compound

To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in ethanol, formamidine hydrochloride (1.2 eq) is added. The reaction mixture is stirred at room temperature for 16 hours. After completion, the solvent is evaporated, and the residue is purified by an appropriate workup procedure to afford analytically pure this compound.[1]

Route 2: Synthesis from 5-Fluorouracil

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

In a reaction vessel, 5-fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a tertiary amine base such as N,N-dimethylaniline. The reaction mixture is heated to around 114°C for 2 hours.[2] After cooling, the reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, and the organic layer is washed and dried. The solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

2,4-Dichloro-5-fluoropyrimidine is dissolved in a suitable solvent and treated with an ammonia source. The reaction is typically regioselective, with the amino group preferentially substituting the more reactive chlorine atom at the 4-position.

Step 3: Synthesis of this compound (Dechlorination)

The intermediate, 4-amino-2-chloro-5-fluoropyrimidine, is subjected to a reduction reaction to remove the chlorine atom at the 2-position. A common method for such dehalogenations is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The completion of the reaction yields this compound after filtration of the catalyst and removal of the solvent.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Pathway_1 chloroacetamide Chloroacetamide fluoroacetonitrile Fluoroacetonitrile chloroacetamide->fluoroacetonitrile KF, P₄O₁₀ (82%) enolate Potassium (Z)-2-cyano-2-fluoroethenolate fluoroacetonitrile->enolate Ethyl formate, KHMDS (77%) product This compound enolate->product EtOH, rt, 16h (85%) formamidine Formamidine HCl formamidine->product Synthetic_Pathway_2 fluorouracil 5-Fluorouracil dichloro 2,4-Dichloro-5-fluoropyrimidine fluorouracil->dichloro POCl₃, N,N-dimethylaniline (92.2%) aminochloro 4-Amino-2-chloro-5-fluoropyrimidine dichloro->aminochloro Ammonia product This compound aminochloro->product Catalytic Hydrogenation

References

A Comparative Analysis of 5-Fluoropyrimidin-4-amine-Derived CDK4/6 Inhibitors: Abemaciclib vs. Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of two leading cyclin-dependent kinase 4 and 6 inhibitors, Abemaciclib (a 5-Fluoropyrimidin-4-amine derivative) and Palbociclib. This guide provides a comprehensive comparison of their in vitro and in vivo performance, supported by detailed experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.

The development of selective inhibitors targeting cyclin-dependent kinases 4 and 6 (CDK4/6) has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1] These kinases are pivotal regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor cell proliferation.[2] This guide focuses on a comparative analysis of two prominent CDK4/6 inhibitors: Abemaciclib (LY2835219), a notable example of a this compound-derived inhibitor, and Palbociclib (PD0332991), a key competitor.

In Vitro Performance: A Head-to-Head Comparison

The in vitro potency of Abemaciclib and Palbociclib has been evaluated through various biochemical and cellular assays. These studies are crucial for determining the direct inhibitory activity against the target kinases and the subsequent effects on cancer cell proliferation.

Biochemical Potency

Biochemical assays measure the direct interaction of the inhibitor with the purified CDK4 and CDK6 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in these assays.

InhibitorTargetIC50 (nM)
Abemaciclib (LY2835219) CDK4/cyclin D12[3]
CDK6/cyclin D310[3]
Palbociclib (PD0332991) CDK4/cyclin D111[4]
CDK6/cyclin D316[4]

Table 1: Comparison of the biochemical potency (IC50) of Abemaciclib and Palbociclib against CDK4 and CDK6.

Cellular Activity

Cell-based assays provide insights into the inhibitor's ability to penetrate cells and exert its effect in a more complex biological environment. The antiproliferative activity is often assessed in various cancer cell lines.

Cell Line (Cancer Type)Abemaciclib (IC50, µM)Palbociclib (IC50, µM)
MDA-MB-435 (Breast) -0.066[4]
MDA-MB-231 (Triple Negative Breast Cancer) -0.85[5]

Table 2: Comparison of the antiproliferative activity (IC50) of Abemaciclib and Palbociclib in different breast cancer cell lines.

In Vivo Efficacy: From the Lab to Living Models

In vivo studies, typically conducted in animal models such as mice with tumor xenografts, are essential for evaluating the therapeutic potential of a drug in a whole-organism setting. These studies provide data on tumor growth inhibition and overall efficacy.

InhibitorAnimal ModelDosing ScheduleTumor Growth Inhibition (%)
Abemaciclib (LY2835219) Calu-6 lung tumor xenografts50 mg/kgNot explicitly stated, but showed enhanced antitumor activity in combination with gemcitabine.
Palbociclib (PD0332991) Huh7 human liver cancer xenografts100 mg/kg for 16 days68% reduction in proliferation.[6]
CD3 chordoma xenograftNot specified60%[7]

Table 3: Comparison of the in vivo efficacy of Abemaciclib and Palbociclib in xenograft models.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both Abemaciclib and Palbociclib is the inhibition of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor.[8] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[9]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D upregulates CDK4_6_Complex CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb phosphorylates E2F E2F pRb p-Rb (Phosphorylated) pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitors Abemaciclib & Palbociclib Inhibitors->CDK4_6_Complex inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of inhibition by Abemaciclib and Palbociclib.

Experimental_Workflow In_Vitro In Vitro Studies Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC50) In_Vitro->Biochemical_Assay Cellular_Assay Cellular Assays (Cell Proliferation, IC50) In_Vitro->Cellular_Assay In_Vivo In Vivo Studies Cellular_Assay->In_Vivo Promising Candidates Xenograft_Model Xenograft Models (Tumor Growth Inhibition) In_Vivo->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

In Vitro Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the IC50 value of the inhibitor against purified CDK4 and CDK6 enzymes.

  • Protocol:

    • Purified recombinant CDK4/cyclin D1 or CDK6/cyclin D3 enzymes are used.

    • The inhibitor is serially diluted to a range of concentrations.

    • The enzyme, inhibitor, and a substrate (e.g., a peptide derived from the Rb protein) are incubated in a reaction buffer containing ATP.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or fluorescence-based assays.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the dose-response curve to a suitable model.

Cell Proliferation Assay (In Vitro)
  • Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines.

  • Protocol:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the inhibitor.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability or proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

    • The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Tumor Xenograft Model (In Vivo)
  • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

  • Protocol:

    • Human cancer cells (e.g., Huh7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The study continues for a predetermined period or until tumors in the control group reach a specific size.

    • Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess target inhibition).

Conclusion

Both Abemaciclib, a this compound derivative, and Palbociclib are potent and selective inhibitors of CDK4/6 with demonstrated efficacy in preclinical models. While they share a common mechanism of action, subtle differences in their biochemical potency and cellular activity may translate to variations in their clinical profiles. This comparative guide provides a foundational understanding of their preclinical performance, offering valuable insights for researchers and clinicians in the field of oncology drug development. Further head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of these important therapeutic agents.

References

A Head-to-Head Comparison of Fluorinated Pyrimidine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated Pyrimidine Scaffolds with Supporting Experimental Data.

The strategic incorporation of fluorine into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, physicochemical properties, and biological activity of drug candidates. This guide provides a detailed comparison of key fluorinated pyrimidine building blocks, offering quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows to inform rational drug design.

Data Presentation: Physicochemical and Biological Properties

The introduction of fluorine can significantly alter the electronic properties and metabolic fate of pyrimidine derivatives. Below is a summary of key quantitative data for prominent fluorinated pyrimidines.

Building BlockStructurepKaclogPMetabolic Stability (HLM t½, min)Target Class/Notes
5-Fluorouracil (5-FU) 8.0-0.89Rapidly metabolizedAntimetabolite (Thymidylate Synthase inhibitor)[1]
Flucytosine (5-FC) 2.9, 10.0-0.6Converted to 5-FUAntifungal
2-Fluoropyrimidine -1.7 (predicted)0.4 (predicted)Data not readily availableVersatile synthetic intermediate
Tegafur N/A0.2Prodrug of 5-FUAntineoplastic
Capecitabine N/A0.9Prodrug of 5-FUAntineoplastic

pKa and clogP values are approximate and can vary based on experimental conditions and prediction software. HLM t½ (Human Liver Microsome half-life) is a general indicator of metabolic stability.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

5-FU_Mechanism_of_Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP FdUMP->FdUTP Phosphorylation Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation Apoptosis Apoptosis Thymidylate Synthase (TS)->Apoptosis Inhibition of DNA Synthesis RNA->Apoptosis RNA Dysfunction Topoisomerase 1 (Top1) Topoisomerase 1 (Top1) DNA->Topoisomerase 1 (Top1) Trapping of Top1cc Topoisomerase 1 (Top1)->Apoptosis DNA Damage Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Compound Compound Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Aliquots at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and Clint LCMS->Data SAR_Fluorinated_Pyrimidines cluster_modifications Structural Modifications cluster_properties Impact on Properties Pyrimidine_Core Pyrimidine Core Fluorine_Position Fluorine Position (e.g., C5 vs. C2) Pyrimidine_Core->Fluorine_Position Other_Substituents Other Substituents (e.g., Amino, Hydroxyl) Pyrimidine_Core->Other_Substituents Prodrug_Strategy Prodrug Moieties Pyrimidine_Core->Prodrug_Strategy Metabolic_Stability Metabolic Stability Fluorine_Position->Metabolic_Stability Influences Potency Biological Potency Fluorine_Position->Potency Modulates Physicochemical pKa, logP, Solubility Fluorine_Position->Physicochemical Alters Other_Substituents->Potency Affects Other_Substituents->Physicochemical Changes Prodrug_Strategy->Physicochemical Improves

References

Safety Operating Guide

Proper Disposal of 5-Fluoropyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Fluoropyrimidin-4-amine, a chemical compound requiring specialized handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. This document outlines the necessary personal protective equipment, spill management, and the procedural steps for appropriate disposal.

I. Essential Safety and Handling Information

Prior to handling or disposal, it is crucial to be familiar with the hazard profile of this compound and related fluorinated pyrimidines. The following table summarizes key safety data extracted from safety data sheets (SDS).

ParameterInformationSource
Primary Hazards Skin irritation, serious eye irritation, and may cause respiratory irritation. Some related compounds are toxic or fatal upon ingestion or skin contact.[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, safety goggles, and face protection.[1][2][3][4]
Handling Environment Use only in a well-ventilated area or within a chemical fume hood.[3][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[1][3]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2][3]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][3]
First Aid: Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][3]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. It should not be disposed of in standard laboratory trash or down the drain.[3][4] The following protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[6] Keep halogenated and non-halogenated solvent wastes separate.[6]

Step 2: Packaging and Labeling

  • Use Appropriate Containers: Place the waste in a designated, compatible, and leak-proof hazardous waste container.[2][4] For solid waste, use a securely sealable container. For liquid waste, use a chemical-resistant carboy or bottle.

  • Label Clearly: Affix a hazardous waste tag to the container as soon as waste is first added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate quantities of each component

    • The date accumulation started

    • The specific hazards (e.g., "Toxic," "Irritant")

Step 3: On-site Storage

  • Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Follow Storage Guidelines: Ensure storage conditions are consistent with the chemical's requirements, typically a cool, dry, and well-ventilated location.[1][3]

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety department or the designated chemical waste management office to arrange for pickup.[7]

  • Professional Disposal: The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5] These specialized contractors will transport the waste to an appropriate treatment and disposal facility.[1]

III. Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or involves a highly concentrated form of the chemical, evacuate the lab and contact your institution's emergency response team.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in the table above.

Step 3: Contain and Clean the Spill

  • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.[2][4]

  • For liquid spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.

Step 4: Dispose of Cleanup Materials

  • All materials used for spill cleanup must be disposed of as hazardous waste following the protocol outlined in Section II.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream ppe->segregate package Package in a Compatible, Sealed Container segregate->package label_waste Attach Hazardous Waste Label (Contents, Date, Hazards) package->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs licensed_disposal Disposal by a Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end contain_spill Contain and Absorb Spill spill->contain_spill Small & Manageable cleanup Collect Cleanup Debris contain_spill->cleanup cleanup->package Dispose as Hazardous Waste

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoropyrimidin-4-amine, tailored for research, scientific, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves.[3] Disposable nitrile gloves can offer short-term protection.[2] It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
Body Protection Protective ClothingA lab coat is required. For procedures with a higher risk of exposure, chemical-resistant coveralls or a "bunny suit" may be necessary to provide full-body protection.[5][6] Gowns should close in the back.[5]
Respiratory Protection RespiratorUse a NIOSH-approved respirator when working in poorly ventilated areas or when dust may be generated.[4] The type of respirator will depend on the exposure level and should be selected based on a formal risk assessment.
Foot Protection Closed-Toe ShoesWear shoes that cover the entire foot.[2] For significant spill risks, chemical-resistant boots are recommended.[7]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[1]

  • Keep the container locked up or in an area accessible only to authorized personnel.

Disposal Plan:

  • Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the product to enter drains.[4]

  • Contaminated materials and empty containers should be treated as hazardous waste.

Emergency First Aid:

  • If Swallowed: Rinse mouth and get medical help immediately.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical help if you feel unwell.[1]

Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid contact and inhalation prep->handling storage Storage - Tightly closed container - Secure and ventilated area handling->storage Post-use disposal Disposal - Follow regulations - Treat as hazardous waste handling->disposal Waste emergency Emergency Procedures - Follow first aid for exposure - Report spills handling->emergency In case of incident

Caption: Workflow for safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.